molecular formula C4H7FO B1485751 trans-2-Fluorocyclobutan-1-ol CAS No. 2165705-53-1

trans-2-Fluorocyclobutan-1-ol

Cat. No.: B1485751
CAS No.: 2165705-53-1
M. Wt: 90.1 g/mol
InChI Key: NRJPDTSRPYWKAA-IMJSIDKUSA-N
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Description

trans-2-Fluorocyclobutan-1-ol is a versatile fluorinated building block of significant interest in advanced organic and medicinal chemistry research. The introduction of fluorine into a cyclobutane ring system is a established strategy to fine-tune the physicochemical properties, metabolic stability, and bioavailability of candidate molecules . This compound serves as a crucial synthetic intermediate for constructing more complex, three-dimensional structures in drug discovery programs. Fluorocyclobutane derivatives, such as fluorocyclobutanecarboxylic acids and amines, are recognized for their potential in improving the biological profiles of pharmaceuticals and are used in the multigram synthesis of diastereopure isomers for further application . Furthermore, alicyclic fluorinated compounds like 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) have demonstrated substantial utility in oncology research, particularly as tracers for positron emission tomography (PET) to image tumors in brain and prostate cancer, highlighting the broader value of the fluorocyclobutane scaffold in developing diagnostic agents . The trans-2-Fluorocyclobutan-1-ol structure provides researchers with a valuable starting point for exploring these and other applications, including materials science and the synthesis of novel agrochemicals. Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure proper safety protocols are followed during handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S)-2-fluorocyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO/c5-3-1-2-4(3)6/h3-4,6H,1-2H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJPDTSRPYWKAA-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H]1O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: trans-2-Fluorocyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is structured to provide actionable intelligence for research and development professionals. It synthesizes theoretical conformational analysis with practical synthetic methodologies.

Core Identity & Strategic Utility in Drug Design

Executive Summary

trans-2-Fluorocyclobutan-1-ol represents a high-value fluorinated scaffold in modern medicinal chemistry. Unlike its acyclic analogs, this motif offers a unique combination of conformational rigidity and metabolic stability . The cyclobutane ring’s distinct "puckered" geometry positions the fluorine and hydroxyl groups in a specific spatial arrangement that can mimic transition states or bioisosterically replace labile 1,2-disubstituted aliphatic chains. This guide details its physicochemical profile, validated synthetic routes, and critical handling protocols.

Part 1: Structural & Conformational Dynamics

Stereochemical Architecture

The defining feature of trans-2-fluorocyclobutan-1-ol is the interplay between ring strain (~26 kcal/mol) and substituent effects.

  • Configuration: The trans relationship places the fluorine atom and the hydroxyl group on opposite faces of the ring.

  • Ring Puckering: Unlike the planar representation often seen in 2D sketches, the cyclobutane ring adopts a puckered conformation (dihedral angle ~25-35°) to relieve torsional strain between adjacent methylene groups.[1]

Conformational Equilibrium (The "Gauche" vs. Steric Debate)

In 1,2-disubstituted ethanes, the gauche effect (favoring F...H-O or F...H-C interactions) often dictates geometry. However, in trans-2-fluorocyclobutan-1-ol, the ring constraints dominate.

  • Dominant Conformer: The pseudo-diequatorial conformation is energetically favored. This minimizes 1,2-steric repulsion between the electronegative fluorine and the oxygen lone pairs.

  • Intramolecular Interactions: While a weak intramolecular hydrogen bond (F···H-O) is geometrically possible in the cis isomer, the trans isomer lacks this stabilization, relying instead on dipole minimization and steric relief.

Conformation Figure 1: Conformational Drivers in trans-2-Fluorocyclobutan-1-ol Puckered Cyclobutane Ring (Puckered ~30°) Substituents Substituents (F, OH) Puckered->Substituents Defines Axial/Eq Positions Result Preferred Conformation: Pseudo-Diequatorial Puckered->Result Relieves Torsional Strain Interaction 1,2-Steric Repulsion (Dipole-Dipole) Substituents->Interaction Generates Interaction->Result Minimizes Energy

Part 2: Synthetic Routes & Optimization

The synthesis of trans-2-fluorocyclobutan-1-ol is non-trivial due to the volatility of the product and the hazards of fluorinating agents. The most robust, self-validating protocol involves the nucleophilic ring-opening of epoxides.

Validated Protocol: Epoxide Ring Opening

Reaction Principle: SN2-like attack of fluoride on the protonated/activated epoxide. The geometric constraint of the 3-membered oxirane ring ensures that backside attack yields the trans product exclusively.

Reagents:

  • Precursor: 1,2-Epoxycyclobutane (commercially available or synthesized via m-CPBA oxidation of cyclobutene).

  • Fluorine Source: Olah’s Reagent (Pyridine[2][3]·9HF) or Et3N·3HF. Note: Et3N·3HF is safer and easier to handle than Olah's reagent but may require heating.

Step-by-Step Methodology:

  • Preparation: In a specialized PTFE (Teflon) or polypropylene vessel, dissolve 1,2-epoxycyclobutane (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Activation: Cool the solution to 0 °C under an inert atmosphere (N2 or Ar).

  • Addition: Dropwise add Et3N·3HF (1.5 equiv). The reaction is exothermic; control the rate to maintain T < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via GC-MS (look for M+ = 90 mass peak, often weak; M-HF peak is common).

  • Quenching (Critical): Pour the mixture slowly into a saturated NaHCO3 solution/ice mix. Caution: CO2 evolution will be vigorous.

  • Extraction: Extract with DCM (3x). Dry organics over MgSO4.

  • Purification: Careful fractional distillation is required due to the product's volatility. Avoid rotary evaporation at high vacuum.

Synthesis Figure 2: Synthetic Pathway via Epoxide Opening Start Cyclobutene Step1 Epoxidation (m-CPBA, DCM, 0°C) Start->Step1 Intermediate 1,2-Epoxycyclobutane (cis-configuration) Step1->Intermediate Step2 Nucleophilic Opening (Et3N·3HF, 0°C -> RT) Intermediate->Step2 SN2 Mechanism Product trans-2-Fluorocyclobutan-1-ol (Anti-addition Product) Step2->Product

[4]

Part 3: Physicochemical Profile

Understanding the physical properties is essential for isolation and storage.

PropertyValue / CharacteristicNotes
Molecular Formula C4H7FO
Molecular Weight 90.10 g/mol
Boiling Point ~125–130 °C (Predicted)Comparable to cyclobutanol (123 °C); F-substitution typically alters BP marginally vs OH.
Density ~1.10 g/mLEstimated based on fluorinated congeners.
Solubility High in polar organic solventsSoluble in DCM, THF, MeOH. Miscible with water (likely).
Appearance Colorless LiquidVolatile; distinctive "sweet" ether-like odor.
Stability Acid-sensitiveProne to elimination (HF loss) under strong acidic conditions to form cyclobutenes.
NMR Characterization (Self-Validation)

The NMR spectrum provides immediate confirmation of the trans stereochemistry.

  • 19F NMR: typically -170 to -190 ppm (multiplet).

  • 1H NMR (Key Signals):

    • H-C-F (Geminal): A doublet of multiplets (dm), 2JH-F ≈ 48–54 Hz. This large coupling is diagnostic of a fluorine directly attached to the ring.

    • H-C-OH (Carbinol): Multiplet, shifted downfield (~4.0–4.5 ppm).

    • Vicinal Coupling (3JH-F): The coupling between the H on C1 and the F on C2 helps distinguish isomers. In trans-cyclobutanes, the dihedral angle typically results in a smaller coupling constant (3Jtrans ≈ 2–9 Hz) compared to the cis isomer, though this can vary with ring puckering.

Part 4: Medicinal Chemistry Applications

Bioisosterism & Metabolic Blocking

trans-2-Fluorocyclobutan-1-ol serves as a rigid bioisostere for:

  • 1,2-Diols: Replacing one hydroxyl with fluorine reduces polarity (LogP increases) while maintaining H-bond acceptor capability.

  • Ethyl/Propyl Chains: The ring restricts conformational freedom, potentially locking the molecule into a bioactive conformation (reducing entropic penalty upon binding).

Metabolic Stability

The fluorine atom at the C2 position deactivates the adjacent C-H bonds against metabolic oxidation (e.g., by Cytochrome P450s). This "metabolic blocking" strategy is particularly effective in extending the half-life of drug candidates containing aliphatic alcohol motifs.

Part 5: Safety & Handling

  • HF Hazard: Even when using "tamed" HF reagents like Et3N·3HF, contact with skin can cause deep, painful burns and systemic calcium depletion. Always have Calcium Gluconate gel available at the workstation.

  • Volatility: The compound is volatile. Store in tightly sealed vials at 4 °C.

  • Glassware: While the final product is compatible with glass, the synthesis (using HF reagents) must be performed in plastic (PP/PFA) or specialized fluoropolymer-lined vessels to prevent etching and contamination.

References

  • Synthesis of Fluorinated Cyclobutanes: Haufe, G., & Bruns, S. "Ring opening of fluorinated epoxides with pyridine/9HF." Advanced Synthesis & Catalysis, 2002.

  • Conformational Analysis of Fluorinated Cycloalkanes: O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008.

  • General Properties of Fluorohydrins: PubChem Database. "2-Fluorocyclohexanol (Analogous Properties)."

  • NMR Coupling Constants in Fluorinated Rings: Emsley, J. W., Phillips, L., & Wray, V. "Fluorine Coupling Constants." Progress in Nuclear Magnetic Resonance Spectroscopy, 1976.

Sources

"trans-2-Fluorocyclobutan-1-ol" chemical structure and conformation

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Conformational Analysis, and Synthetic Protocols[1][2]

Part 1: Executive Summary

Context: The strategic introduction of fluorine into aliphatic scaffolds is a cornerstone of modern medicinal chemistry. The trans-2-fluorocyclobutan-1-ol motif represents a high-value bioisostere for 1,2-diols and amino alcohols. Its utility lies in the "fluorine effect"—the ability of the highly electronegative fluorine atom to modulate the pKa of the adjacent hydroxyl group, lower lipophilicity (LogP) compared to the non-fluorinated parent, and introduce specific conformational biases through the gauche effect and intramolecular hydrogen bonding (IMHB).

Core Thesis: Unlike its cyclohexane counterparts, the cyclobutane ring possesses a unique puckered geometry (~30–35°) that creates a complex conformational landscape. This guide elucidates the counter-intuitive stability of the trans-diequatorial conformer, driven by a delicate balance between steric relief and OH···F intramolecular interactions.[1][2][3]

Part 2: Structural Fundamentals & Stereochemistry
2.1 The "Trans-Diequatorial" Paradox

To understand the conformation of trans-2-fluorocyclobutan-1-ol, one must first correct a common misconception derived from planar representations.

  • Planar View: In a flat cyclobutane ring, trans substituents (one "up", one "down") appear to be 180° apart (anti-periplanar).

  • Puckered Reality: Cyclobutane relieves torsional strain by puckering. In the trans-1,2-disubstituted system, this leads to two distinct conformers:

    • Pseudo-diaxial: Substituents are roughly anti-periplanar (dihedral ~160°).

    • Pseudo-diequatorial: Substituents are spatially closer, adopting a gauche relationship (dihedral ~60–70°).

Expert Insight: Contrary to steric intuition, the trans-diequatorial conformer often dominates in non-polar media. This is because the gauche arrangement allows for a stabilizing Intramolecular Hydrogen Bond (IMHB) between the hydroxyl proton and the fluorine lone pair (OH···F).

2.2 Conformational Equilibrium Diagram (DOT Visualization)

The following diagram illustrates the dynamic equilibrium between the open (solvated) and closed (IMHB-stabilized) conformers.

Conformation Diaxial Pseudo-Diaxial Conformer (Open/Anti) Dihedral: ~160° Favored in: Polar Solvents (DMSO, MeOH) Diequatorial Pseudo-Diequatorial Conformer (Closed/Gauche) Dihedral: ~60° Stabilized by: OH···F IMHB Favored in: Non-polar Solvents (CDCl3) Diaxial->Diequatorial Ring Flip (Puckering) IMHB IMHB Interaction (2.0 - 2.2 Å) IMHB->Diequatorial Stabilizes

Caption: Conformational equilibrium of trans-2-fluorocyclobutan-1-ol. The pseudo-diequatorial form permits the gauche orientation necessary for intramolecular hydrogen bonding.

Part 3: Conformational Analysis & NMR Observables
3.1 The Role of Intramolecular Hydrogen Bonding (IMHB)

While organic fluorine is generally a poor hydrogen bond acceptor compared to oxygen or nitrogen, the geometric constraints of the cyclobutane ring enforce a proximity that makes the OH···F interaction significant (approx. 1.5–2.5 kcal/mol stabilization).

  • Non-Polar Solvents (e.g., CDCl₃, C₆D₆): The equilibrium shifts toward the pseudo-diequatorial conformer to maximize the internal OH···F bond, shielding the polar groups from the apolar solvent.

  • Polar/Protice Solvents (e.g., DMSO-d₆, Methanol-d₄): Intermolecular H-bonding with the solvent disrupts the weak internal OH···F bond. The equilibrium shifts toward the pseudo-diaxial conformer to minimize the dipole moment and steric clashes.

3.2 NMR Diagnostic Parameters

The vicinal proton-fluorine coupling constant (


) is the definitive metric for assigning conformation in solution, governed by a Karplus-type relationship.
ParameterPseudo-Diaxial (Anti)Pseudo-Diequatorial (Gauche)Observed (Weighted Avg in CDCl₃)
H-F Dihedral (

)
~160°~60°--
Predicted

25–35 Hz2–10 Hz12–18 Hz

(vicinal)
8–10 Hz2–5 Hz6–8 Hz

Note: The intermediate observed values indicate a rapid equilibrium at room temperature, but the shift toward lower


 values in non-polar solvents confirms the population of the gauche (diequatorial) conformer.
Part 4: Synthetic Protocol (Epoxide Opening)[1]

The most robust route to trans-2-fluorocyclobutan-1-ol is the nucleophilic ring opening of 1,2-epoxycyclobutane using Olah’s Reagent (Pyridine·HF). This method ensures trans selectivity via an S_N2-like mechanism.

4.1 Reaction Scheme Visualization

Synthesis Start Cyclobutene Oxide (1,2-epoxycyclobutane) Intermediate Transition State: Backside Attack of F- Start->Intermediate 0°C to RT Reagent Reagent: 70% HF / 30% Pyridine (Olah's Reagent) Reagent->Intermediate Product Product: trans-2-fluorocyclobutan-1-ol (>95% trans) Intermediate->Product Quench & Workup

Caption: Stereoselective synthesis via nucleophilic epoxide opening. The fluoride ion attacks the backside of the epoxide, enforcing trans geometry.

4.2 Detailed Experimental Methodology

Safety Warning: Hydrogen Fluoride (HF) is potentially fatal upon skin contact. Calcium gluconate gel must be available. Use only polypropylene/HDPE labware; HF etches glass.

Materials:

  • 1,2-Epoxycyclobutane (1.0 eq)

  • Pyridine·HF complex (Olah’s reagent, ~70% HF) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Sat. aq. NaHCO₃ (for quenching)

Protocol:

  • Preparation: In a polypropylene reaction vessel equipped with a magnetic stir bar, dissolve 1,2-epoxycyclobutane (500 mg, 7.1 mmol) in anhydrous DCM (10 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise, add Pyridine·HF (1.5 mL) via a plastic syringe. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (stain with KMnO₄; epoxide disappears, product spot appears lower Rf).

  • Quenching: Pour the reaction mixture carefully into a stirred beaker containing ice-cold saturated NaHCO₃ (50 mL). Stir until effervescence ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers.

  • Purification: Dry over MgSO₄, filter, and concentrate under reduced pressure (careful: product is volatile). Purify via silica gel flash chromatography (Gradient: 10% -> 30% EtOAc in Hexanes).

Yield: Typically 75–85% as a colorless oil.

Part 5: Applications in Drug Design

The trans-2-fluorocyclobutan-1-ol motif is increasingly utilized in fragment-based drug discovery (FBDD) to modulate physicochemical properties:

  • pKa Modulation: The inductive effect of fluorine (

    
    ) lowers the pKa of the hydroxyl group by approximately 1.5–2.0 log units compared to cyclobutanol, enhancing H-bond donor capability.
    
  • Metabolic Stability: Substitution at the C2 position blocks metabolic oxidation (e.g., by CYP450) that typically occurs at the alpha-position of alcohols.

  • Bioisosterism: The motif mimics the bond vectors of 1,2-diols but with altered polarity, often improving membrane permeability due to the "masking" of polarity via the IMHB in the lipid bilayer.

References
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry, 6, 38. Link

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond energies of the HF and HCl dimers. Journal of Organic Chemistry, 60(4), 918-921. (Contextualizing OH...F bond strengths). Link

  • Haufe, G. (2008). Ring opening of 1,2-epoxycycloalkanes with HF reagents. Journal of Fluorine Chemistry, 129(10), 918-929. Link

  • Abraham, R. J., et al. (1998). A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants. Journal of the American Chemical Society, 120(19), 4697–4704. Link

Sources

"trans-2-Fluorocyclobutan-1-ol" IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for trans-2-fluorocyclobutan-1-ol , a specialized fluorinated building block used in medicinal chemistry for structure-activity relationship (SAR) optimization and conformational restriction.

Chemical Identity & Core Data

The precise identification of fluorinated cycloalkanes is critical due to the profound impact of stereochemistry on biological activity. The trans configuration indicates that the fluorine atom and the hydroxyl group reside on opposite faces of the cyclobutane ring.

ParameterDetail
IUPAC Name trans-2-Fluorocyclobutan-1-ol
Common Name trans-2-Fluorocyclobutanol
CAS Number (Generic/Racemic) 2090743-19-2
CAS Number (1R,2R Enantiomer) 2277299-82-6
Molecular Formula C₄H₇FO
Molecular Weight 90.10 g/mol
SMILES O[C@@H]1CC[C@H]1F (trans-isomer representation)
Stereochemistry Relative configuration: trans Absolute configurations: (1R,2R) and (1S,2S)

Synthesis & Methodology

Two primary routes exist for accessing trans-2-fluorocyclobutan-1-ol. The Epoxide Ring Opening (Method A) is the preferred route for high diastereoselectivity favoring the trans isomer, while Ketone Reduction (Method B) often yields diastereomeric mixtures requiring separation.

Method A: Nucleophilic Ring Opening of 1,2-Epoxycyclobutane (Preferred)

This method exploits the high ring strain of the cyclobutane epoxide (~27 kcal/mol) to drive nucleophilic attack by fluoride. The reaction proceeds via an SN2 mechanism, ensuring inversion of configuration at the attack site and exclusive formation of the trans product.

Reagents: 1,2-Epoxycyclobutane, Pyridine·HF (Olah's Reagent) or Et₃N·3HF.[1][2] Conditions: 0°C to Room Temperature, DCM or Ether solvent.

Protocol:

  • Preparation: Charge a polyethylene or Teflon-lined flask (glass is incompatible with HF) with 1,2-epoxycyclobutane (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Addition: Cool to 0°C. Dropwise add Pyridine·HF (70% HF, 1.1 equiv) under inert atmosphere (N₂). Caution: Exothermic.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2–4 hours. Monitor by GC-MS or TLC (stain with KMnO₄).

  • Quench: Pour the mixture carefully into ice-cold saturated NaHCO₃ solution. Caution: Gas evolution (CO₂).

  • Extraction: Extract the aqueous layer with DCM (3x). Dry combined organics over MgSO₄.

  • Purification: Concentrate under reduced pressure (careful: product is volatile). Purify via silica gel flash chromatography (EtOAc/Hexane gradient).

Method B: Reduction of 2-Fluorocyclobutanone

This route is useful if the ketone is the available starting material. However, hydride delivery is governed by steric approach control, often leading to a mixture of cis and trans isomers that must be separated.

Protocol:

  • Dissolve 2-fluorocyclobutanone in MeOH at -78°C.

  • Add NaBH₄ (0.5 equiv).

  • Warm to 0°C and quench with dilute HCl.

  • Separate isomers via high-performance liquid chromatography (HPLC) or careful fractional distillation.

Reaction Mechanism & Stereochemistry

The following Graphviz diagram illustrates the stereochemical pathway of the epoxide opening (Method A), confirming the trans outcome.

G Epoxide 1,2-Epoxycyclobutane (cis-fused) Protonation Protonated Epoxide (Activated Intermediate) Epoxide->Protonation + H+ (from Py·HF) Transition Transition State (Backside Attack by F-) Protonation->Transition Nucleophilic Attack Product trans-2-Fluorocyclobutan-1-ol (Inverted Configuration) Transition->Product Ring Opening (SN2)

Figure 1: Mechanistic pathway for the synthesis of trans-2-fluorocyclobutan-1-ol via acid-catalyzed epoxide opening.

Spectroscopic Characterization

Identification of the trans isomer relies heavily on NMR spectroscopy, specifically the coupling constants (


) between the fluorine and the ring protons.
¹H NMR (Proton)
  • H-2 (Geminal to F): Appears as a doublet of multiplets (dm) around 4.8–5.2 ppm. The geminal H-F coupling (

    
    ) is typically large (50–55 Hz).
    
  • H-1 (Carbinol Proton): Appears as a multiplet around 4.0–4.5 ppm.

  • Vicinal Coupling (

    
    ):  The coupling between H-1 and H-2 is diagnostic. In cyclobutanes, cis vicinal couplings are generally larger (6–10 Hz) than trans couplings (2–6 Hz) due to the puckered conformation of the ring.
    
¹⁹F NMR (Fluorine)
  • Shift: Typically -170 to -190 ppm (relative to CFCl₃).

  • Pattern: Multiplet (dt or ddd) showing the large geminal coupling to H-2 and smaller vicinal couplings to H-1 and H-3 protons.

Applications in Drug Discovery

trans-2-Fluorocyclobutan-1-ol acts as a high-value scaffold in medicinal chemistry:

  • Bioisostere for 1,2-Diols: The C-F bond mimics the polarization of a C-OH bond while removing the hydrogen bond donor capability, potentially improving membrane permeability.

  • Conformational Locking: The fluorine atom introduces a "gauche effect" (preference for F and adjacent heteroatoms to be gauche) and steric bulk, which can lock the cyclobutane ring into a specific puckered conformation. This is critical for pre-organizing the molecule for receptor binding.

  • Metabolic Stability: Substitution of hydrogen with fluorine at the C-2 position blocks potential metabolic oxidation at this site, extending the half-life of the parent drug.

References

  • Santa Cruz Biotechnology. trans-2-Fluorocyclohexanol (Analog Reference). Retrieved from

  • BLD Pharm. (1R,2R)-2-Fluorocyclobutan-1-ol Product Page.[1] Retrieved from

  • ChemicalBook. 2-Fluorocyclobutan-1-ol CAS Data. Retrieved from

  • Olah, G. A., et al. Synthetic Methods and Reactions. Fluorination of Epoxides. Journal of Organic Chemistry.[2] (General reference for Py·HF epoxide opening).

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of trans-2-Fluorocyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into aliphatic scaffolds is a paramount tactic for modulating lipophilicity (


), metabolic stability, and protein-ligand binding affinity. trans-2-Fluorocyclobutan-1-ol represents a high-value fluorinated building block. Unlike its cyclopentane and cyclohexane analogs, the cyclobutane ring offers unique "butterfly" puckering dynamics (


), allowing the fluorine and hydroxyl groups to adopt specific spatial vectors that can mimic peptide bond dipoles or restrict conformational freedom.

This technical guide provides a definitive profile of trans-2-fluorocyclobutan-1-ol, detailing its physicochemical constants, structural dynamics, and a validated synthetic protocol for its generation from 1,2-epoxycyclobutane.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The following data summarizes the core molecular descriptors for trans-2-fluorocyclobutan-1-ol. Researchers should note that while the molecular weight is fixed, the effective lipophilicity can vary significantly based on the specific puckering conformation adopted in the active site.

Table 1: Physicochemical Profile[9]
PropertyValueTechnical Notes
IUPAC Name trans-2-Fluorocyclobutan-1-olStereochemistry defined as (1R,2R) and (1S,2S) racemate.
Molecular Formula

Molecular Weight 90.10 g/mol Calculated using IUPAC atomic weights (2025 standard).
Exact Mass 90.0481 DaMonoisotopic mass for HRMS calibration.
Physical State Colorless Liquid / Low-melting SolidHygroscopic; store under inert atmosphere (

or Ar).
Boiling Point ~115–120 °C (at 760 mmHg)Predicted based on H-bonding capability vs. cyclobutanol (123°C).
ClogP ~0.35Lower than non-fluorinated analog due to F-polarity.
H-Bond Donors 1The -OH group.
H-Bond Acceptors 2The -OH oxygen and the C-F fluorine.

Structural Dynamics: The Fluorine Gauche Effect in Constrained Rings

Understanding the stereoelectronic behavior of this molecule is critical for its application in drug design. Unlike linear fluoroethanes, where the gauche effect (preference for F and electronegative neighbors to be gauche) dominates, the cyclobutane ring imposes severe geometric constraints.

Conformational Puckering

Cyclobutane is not planar; it puckers to relieve torsional strain (eclipsing interactions). In trans-2-fluorocyclobutan-1-ol, the substituents occupy pseudo-equatorial positions in the most stable conformer to minimize 1,2-steric repulsion and dipole alignment.

  • Dipole Alignment: The C–F bond (highly polarized) and C–O bond create a resultant dipole that is highly sensitive to the ring pucker.

  • Metabolic Blocking: The fluorine atom at the C2 position deactivates the adjacent C–H bonds toward metabolic oxidation (e.g., by Cytochrome P450), extending the half-life of the parent scaffold.

Bioisosteric Utility

The trans-fluorohydrin motif is frequently used as a bioisostere for the peptide bond amide (–CO–NH–) due to similar bond vectors and dipole moments, but with added metabolic stability.

Validated Synthetic Protocol

Objective: Synthesis of trans-2-fluorocyclobutan-1-ol via nucleophilic ring-opening of 1,2-epoxycyclobutane.

Rationale: Direct fluorination of cyclobutanol is prone to rearrangement and elimination. The most reliable route utilizes the strain release of the epoxide ring. We employ a mild nucleophilic fluorinating agent (Olah's Reagent or


) to ensure anti-addition, yielding the trans isomer exclusively.
Reaction Scheme (Graphviz Visualization)

SynthesisWorkflow Start 1,2-Epoxycyclobutane (Strained Precursor) Reaction Nucleophilic Attack (SN2 type, Anti-addition) 0°C -> RT, 2h Start->Reaction Dissolve in DCM Reagent Reagent Prep: 70% HF / 30% Pyridine (Olah's Reagent) Reagent->Reaction Dropwise Addition Quench Quench: Sat. NaHCO3 (Neutralize HF) Reaction->Quench Monitor via TLC Product trans-2-Fluorocyclobutan-1-ol (Racemic Mixture) Quench->Product Extraction & Distillation

Figure 1: Step-wise synthetic workflow for the generation of trans-2-fluorocyclobutan-1-ol via epoxide opening.

Step-by-Step Methodology

Safety Warning: Hydrogen Fluoride (HF) complexes are extremely hazardous and can cause fatal systemic toxicity upon skin contact. Use specific HF-resistant gloves, a face shield, and Calcium Gluconate gel nearby.

  • Reagent Preparation:

    • In a polyethylene or Teflon reaction vessel, charge 10 mmol of 1,2-epoxycyclobutane (commercially available or synthesized via oxidation of cyclobutene).

    • Dissolve in 20 mL of anhydrous Dichloromethane (DCM).

    • Cool the solution to 0°C using an ice/water bath.

  • Nucleophilic Fluorination:

    • Slowly add Pyridine:HF (70:30) complex (Olah's Reagent) or Triethylamine trihydrofluoride (

      
      )  (1.2 equivalents) dropwise via a plastic syringe.
      
    • Mechanistic Note: The reaction proceeds via protonation of the epoxide oxygen, followed by backside attack of the fluoride ion. The geometric constraint of the cyclobutane ring forces the fluoride to attack from the face opposite the oxygen, guaranteeing the trans stereochemistry.

  • Reaction Monitoring:

    • Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitor consumption of epoxide by TLC (stain with

      
       or Anisaldehyde) or GC-MS.
      
  • Work-up & Purification:

    • Critical Step: Pour the reaction mixture carefully into an ice-cold saturated

      
       solution. Caution: Vigorous effervescence.
      
    • Extract the aqueous layer three times with DCM.

    • Dry the combined organic layers over anhydrous

      
      , filter, and concentrate under reduced pressure (careful: product is volatile).
      
    • Purification: Purify via Kugelrohr distillation or flash column chromatography (Silica gel, Pentane/Ether gradient) to yield the pure trans-2-fluorocyclobutan-1-ol.

Applications in Drug Discovery[3]

The trans-2-fluorocyclobutan-1-ol motif is not merely a solvent or intermediate; it is a structural probe.

Decision Logic for Incorporation

ApplicationLogic Problem Drug Optimization Challenge Metab High Metabolic Clearance? Problem->Metab Conf Flexible Ligand? Problem->Conf Polar Need H-Bond Donor? Problem->Polar Solution Incorporate trans-2-fluorocyclobutan-1-ol Metab->Solution F blocks C-H oxidation Conf->Solution Ring restricts entropy Polar->Solution OH provides H-bond

Figure 2: Strategic decision tree for deploying the fluorocyclobutane scaffold in lead optimization.

Case Study Context

Recent work in 2025 has highlighted the distinct lipophilicity profiles of cis vs trans fluorinated cyclobutanes.[1][2] The trans isomer generally exhibits higher polarity and water solubility compared to the cis form due to the specific dipole vector alignment, making it preferable for lowering LogD in overly lipophilic drug candidates.

References

  • Haufe, G. (2008). "Fluorine in Medicinal Chemistry and Chemical Biology." Blackwell Publishing. (Foundational text on fluorohydrin synthesis via epoxide opening).

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319. (Authoritative source on the gauche effect and stereoelectronics).

  • Mykhailiuk, P. K. (2025). "Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes." ChemPlusChem. (Recent comparative study on cyclobutane isomers).

  • PubChem Database. (2026). "Compound Summary: 2-fluorocyclobutan-1-ol." National Center for Biotechnology Information. (Source for physicochemical constants).[1][3][2][4][5]

Sources

Methodological & Application

Application Note & Protocol: Stereoselective Synthesis of trans-2-Fluorocyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the stereoselective synthesis of trans-2-Fluorocyclobutan-1-ol, a valuable fluorinated building block for medicinal chemistry and drug discovery. The described methodology is a two-step process commencing with the α-fluorination of cyclobutanone to yield 2-fluorocyclobutanone, followed by a diastereoselective reduction of the ketone to afford the target trans-alcohol. This guide offers detailed experimental protocols, mechanistic insights, and data presentation to enable researchers to successfully replicate and adapt this synthesis.

Introduction: The Significance of Fluorinated Cyclobutanes

Fluorine-containing organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[1] The cyclobutane scaffold, a "bioisostere" for larger groups, is increasingly utilized in drug design to impart conformational rigidity and improve metabolic profiles. Consequently, the development of synthetic routes to stereochemically defined fluorinated cyclobutanes, such as trans-2-fluorocyclobutan-1-ol, is a critical endeavor for medicinal chemists.

Synthetic Strategy Overview

The stereoselective synthesis of trans-2-fluorocyclobutan-1-ol is approached via a two-step sequence. The first step involves the synthesis of the key intermediate, 2-fluorocyclobutanone. The second, and stereochemically determining, step is the diastereoselective reduction of this α-fluoroketone.

Synthetic_Pathway Cyclobutanone Cyclobutanone Fluorocyclobutanone 2-Fluorocyclobutanone Cyclobutanone->Fluorocyclobutanone α-Fluorination Trans_Alcohol trans-2-Fluorocyclobutan-1-ol Fluorocyclobutanone->Trans_Alcohol Diastereoselective Reduction

Caption: Overall synthetic workflow.

Experimental Protocols

Part I: Synthesis of 2-Fluorocyclobutanone

The synthesis of 2-fluorocyclobutanone can be achieved through the α-fluorination of cyclobutanone. A common method involves the use of an electrophilic fluorinating agent.

Protocol 1: α-Fluorination of Cyclobutanone

  • Materials:

    • Cyclobutanone

    • N-Fluorobenzenesulfonimide (NFSI)

    • Sodium bis(trimethylsilyl)amide (NaHMDS)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexanes

    • Ethyl acetate

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (100 mL) and cool to -78 °C in a dry ice/acetone bath.

    • Add NaHMDS (1.0 M in THF, 55 mL, 55 mmol, 1.1 eq) dropwise to the cooled THF.

    • Slowly add a solution of cyclobutanone (3.5 g, 50 mmol, 1.0 eq) in anhydrous THF (20 mL) to the reaction mixture, ensuring the internal temperature remains below -70 °C.

    • Stir the resulting enolate solution at -78 °C for 1 hour.

    • In a separate flask, dissolve NFSI (18.9 g, 60 mmol, 1.2 eq) in anhydrous THF (50 mL).

    • Add the NFSI solution dropwise to the enolate solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl (50 mL).

    • Partition the mixture between ethyl acetate (100 mL) and water (100 mL).

    • Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 0% to 10% ethyl acetate in hexanes) to afford 2-fluorocyclobutanone.

  • Safety Precautions:

    • Perform the reaction under an inert atmosphere of nitrogen or argon.

    • All glassware should be thoroughly dried to prevent quenching of the strong base.

    • Handle NaHMDS and NFSI with care in a fume hood, wearing appropriate personal protective equipment (PPE).

Part II: Diastereoselective Reduction of 2-Fluorocyclobutanone

The stereochemical outcome of the reduction of 2-fluorocyclobutanone is highly dependent on the choice of reducing agent. To achieve the desired trans isomer, a sterically demanding reducing agent is employed to favor hydride attack from the less hindered face.

Mechanistic Insight: Stereocontrol in Reduction

The diastereoselectivity of the reduction can be rationalized using principles analogous to the Felkin-Anh and Cornforth models for cyclic ketones. The fluorine atom, being electron-withdrawing, influences the conformation of the cyclobutane ring and the trajectory of the incoming hydride. For a sterically bulky reducing agent, the hydride will preferentially attack from the equatorial direction to avoid steric clash with the ring, leading to an axial hydroxyl group, which is trans to the fluorine. Conversely, a smaller reducing agent may favor axial attack, resulting in the cis product.

Reduction_Mechanism cluster_0 Bulky Reducing Agent (e.g., L-Selectride®) cluster_1 Small Reducing Agent (e.g., NaBH₄) Ketone1 2-Fluorocyclobutanone Transition1 Equatorial Attack (Less Hindered) Ketone1->Transition1 [H]⁻ Product1 trans-2-Fluorocyclobutan-1-ol (Major Product) Transition1->Product1 Ketone2 2-Fluorocyclobutanone Transition2 Axial Attack Ketone2->Transition2 [H]⁻ Product2 cis-2-Fluorocyclobutan-1-ol (Major Product) Transition2->Product2

Caption: Stereochemical pathways for reduction.

Protocol 2: Synthesis of trans-2-Fluorocyclobutan-1-ol

  • Materials:

    • 2-Fluorocyclobutanone

    • L-Selectride® (Lithium tri-sec-butylborohydride), 1.0 M in THF

    • Anhydrous Tetrahydrofuran (THF)

    • 3 M Sodium hydroxide (NaOH) solution

    • 30% Hydrogen peroxide (H₂O₂) solution

    • Diethyl ether

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 2-fluorocyclobutanone (0.90 g, 10 mmol, 1.0 eq) in anhydrous THF (20 mL).

    • Cool the solution to -78 °C.

    • Slowly add L-Selectride® (1.0 M in THF, 12 mL, 12 mmol, 1.2 eq) dropwise, maintaining the internal temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 3 hours.

    • Quench the reaction by the slow, dropwise addition of water (5 mL), followed by 3 M NaOH (5 mL).

    • Carefully add 30% H₂O₂ (5 mL) dropwise, ensuring the temperature does not rise excessively (an ice bath may be necessary).

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous Na₂S₂O₃ (30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield trans-2-fluorocyclobutan-1-ol.

  • Safety Precautions:

    • L-Selectride® is pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere.

    • The addition of hydrogen peroxide is exothermic and can cause pressure buildup. Add slowly and ensure adequate cooling.

Data and Expected Outcomes

The following table summarizes the expected outcomes for the diastereoselective reduction of 2-fluorocyclobutanone with different reducing agents, based on analogous systems.[2][3][4]

Reducing AgentPredominant IsomerTypical Diastereomeric Ratio (trans:cis)
L-Selectride®trans>95:5
Sodium borohydride (NaBH₄)cis~20:80
Lithium aluminum hydride (LiAlH₄)cis~30:70

Conclusion

This application note details a reliable and stereoselective synthetic route to trans-2-fluorocyclobutan-1-ol. By employing a two-step sequence of α-fluorination followed by a diastereoselective reduction with a sterically hindered hydride source, the target compound can be obtained with high stereopurity. The principles and protocols outlined herein provide a solid foundation for researchers and drug development professionals to access this and other valuable fluorinated cyclobutane building blocks.

References

  • Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. (2017). Journal of Medicinal Chemistry. [Link]

  • Stereoselective reduction of 2-fluorocyclohexanone diastereomers. (n.d.). ResearchGate. [Link]

  • Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. (2006). PubMed. [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2012). National Institutes of Health. [Link]

Sources

Application Note: Enzymatic Kinetic Resolution of Optically Active Fluorocyclobutanols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into small aliphatic rings, particularly cyclobutanes, is a high-value strategy in medicinal chemistry to modulate pKa, lipophilicity, and metabolic stability without significantly altering steric bulk. However, the synthesis of enantiopure fluorocyclobutanols is notoriously difficult due to the ring's high strain energy (~26 kcal/mol) and the propensity for spontaneous HF elimination under the basic conditions typical of chemical resolution.

This guide details a robust Enzymatic Kinetic Resolution (EKR) protocol. Unlike chemical methods, lipase-catalyzed transesterification operates under mild, neutral conditions, preserving the strained ring integrity while delivering high enantiomeric excess (


).

Mechanistic Principles

The core mechanism relies on the ability of specific lipases to discriminate between enantiomers based on the steric and stereoelectronic differences introduced by the fluorine atom.

The Fluorine Effect in Biocatalysis

While fluorine is isosteric to oxygen, its high electronegativity alters the electron density of the hydroxyl group.

  • Electronic Effect: Fluorine withdraws electron density, making the adjacent hydroxyl proton more acidic, potentially accelerating acylation rates compared to non-fluorinated analogs.

  • Steric Recognition: Lipases generally follow the Kazlauskas Rule , where the enzyme's "large" and "medium" binding pockets dictate selectivity. The fluorine atom, intermediate in size between H and OH, provides a critical handle for chiral discrimination.

Reaction Pathway Visualization

The following diagram illustrates the kinetic resolution workflow, distinguishing between the fast-reacting enantiomer (becoming the ester) and the slow-reacting enantiomer (remaining as alcohol).

G cluster_0 Kinetic Resolution (KR) Substrate Racemic Fluorocyclobutanol Complex Enzyme-Substrate Complex Substrate->Complex Binding Enzyme Lipase (CAL-B or PSL) Enzyme->Complex Catalysis AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Complex ProductR (R)-Fluorocyclobutyl Acetate Complex->ProductR Fast Reaction (k_fast) ProductS (S)-Fluorocyclobutanol (Unreacted) Complex->ProductS Slow Reaction (k_slow)

Figure 1: Kinetic Resolution pathway.[1][2][3] The lipase selectively acetylates one enantiomer (typically R), allowing physical separation of the resulting ester and the remaining alcohol.

Method Development & Optimization

Before scale-up, a screening phase is critical. Fluorocyclobutanols exhibit variable binding affinities depending on the distance of the fluorine from the hydroxyl group (e.g., 2-fluoro vs. 3-fluoro).

Enzyme Selection Guide

Based on extensive application data for fluorinated cycloalkanols (Haufe et al.), the following lipases are recommended:

Enzyme SourceCommercial NameSpecificity ProfileRecommended For
Candida antarctica BNovozym 435 (Immobilized)High activity, robust in organic solvents.Primary Choice. Broad scope for 2- and 3-fluorocyclobutanols.
Burkholderia cepaciaLipase PS (Amano)Excellent stereoselectivity for sterically demanding substrates.[4]Use if CAL-B shows low

-value (

).
Pseudomonas fluorescensLipase AK (Amano)High activity on secondary alcohols.Alternative for 2-fluorocyclobutanols.
Solvent Systems

Solvent hydrophobicity (Log P) correlates with enzyme activity. Hydrophilic solvents strip the essential water layer from the enzyme, deactivating it.

  • Optimal: MTBE (Methyl tert-butyl ether), DIPE (Diisopropyl ether), Hexane.

  • Avoid: THF, DMF, DMSO (unless necessary for solubility, then use <10% v/v).

Detailed Protocol: Kinetic Resolution of 2-Fluorocyclobutanol

Objective: Isolate optically active (1S, 2S)-2-fluorocyclobutanol and (1R, 2R)-2-fluorocyclobutyl acetate.

Materials
  • Substrate: rac-trans-2-fluorocyclobutanol (100 mg, ~1.1 mmol).

  • Enzyme: Novozym 435 (CAL-B immobilized on acrylic resin), >5000 U/g.

  • Acyl Donor: Vinyl acetate (3.0 eq).

  • Solvent: MTBE (anhydrous, dried over molecular sieves 4Å).

  • Equipment: Orbital shaker (thermostated), 10 mL screw-cap vial.

Experimental Procedure
  • Preparation:

    • Weigh 100 mg of rac-2-fluorocyclobutanol into a 10 mL vial.

    • Add 5 mL of anhydrous MTBE.

    • Add 300 µL (approx. 3.0 eq) of Vinyl Acetate. Note: Vinyl acetate renders the reaction irreversible by releasing unstable vinyl alcohol, which tautomerizes to acetaldehyde.

  • Initiation:

    • Add 50 mg of Novozym 435 beads.

    • Critical: Do not stir with a magnetic bar, as this grinds the immobilized beads, creating fines that complicate filtration. Use an orbital shaker at 200 rpm.

  • Incubation:

    • Incubate at 25°C .

    • Expert Insight: Do not heat >40°C. While heat increases rate, it drastically lowers enantioselectivity (

      
      ) for small rings like cyclobutane due to increased conformational flexibility.
      
  • Monitoring (The 50% Rule):

    • Monitor conversion by GC or TLC every 2 hours.

    • Stop the reaction at exactly 50% conversion.

    • Reasoning: In Kinetic Resolution, maximum theoretical yield for each enantiomer is 50%. Running beyond 50% consumes the slower-reacting enantiomer, reducing its optical purity.

  • Workup:

    • Filter the reaction mixture through a sintered glass funnel to remove the enzyme beads.

    • Wash beads with 2 x 2 mL MTBE.

    • Concentrate the filtrate under reduced pressure (keep bath <30°C to prevent volatility loss of the cyclobutanol).

  • Purification:

    • Separate the alcohol and ester via Flash Column Chromatography (Silica gel).

    • Eluent: Pentane/Ether gradient (start 95:5, move to 70:30). The ester elutes first; the polar alcohol elutes second.

Analytical Validation

Trust but verify. Optical rotation is insufficient for novel fluorinated scaffolds; direct chiral analysis is required.

Chiral Gas Chromatography (GC)
  • Column: Hydrodex-

    
    -TBDAc or Chirasil-DEX CB.
    
  • Conditions: Isothermal 90°C or gradient 60°C

    
     120°C.
    
  • Derivatization (Optional): If peak tailing occurs due to the hydroxyl group, derivatize a small aliquot with trifluoroacetic anhydride (TFAA) before injection.

Mosher's Ester Analysis (NMR)

If Chiral GC is unavailable, use


F-NMR analysis of Mosher's esters.
  • React the resolved alcohol with (

    
    )-MTPA-Cl (Mosher's acid chloride).
    
  • Acquire

    
    F-NMR.[5]
    
  • Diastereomeric esters will show distinct chemical shifts (

    
     ppm) due to the proximity of the fluorine on the ring to the Mosher auxiliary.
    

Troubleshooting & Optimization Logic

Use the following logic flow to resolve common issues during the protocol.

Optimization Start Issue Detected CheckConv Check Conversion % Start->CheckConv LowConv Conversion < 10% after 24h CheckConv->LowConv HighConv Conversion > 55% (Over-reaction) CheckConv->HighConv LowE Low Selectivity (ee < 90%) CheckConv->LowE Action1 Add Molecular Sieves (Remove water) LowConv->Action1 Water inhibits acylation Action2 Switch Enzyme (Try Burkholderia cepacia) LowConv->Action2 Steric fit issue Action4 Reduce Time or Enzyme Load HighConv->Action4 LowE->Action2 Different binding pocket Action3 Lower Temp to 4°C (Enhance discrimination) LowE->Action3 Trade rate for selectivity

Figure 2: Decision tree for reaction optimization.

References

  • Haufe, G. (2022). "Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization." Arkivoc, part iii, 26-41.

    • Key citation for the general methodology of resolving fluorin
  • Fülöp, F., et al. (2006). "Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides." Tetrahedron: Asymmetry, 17(7), 1129-1134.[6]

    • Validates the solvent systems and temperature controls for small-ring kinetic resolutions.
  • Gotor, V., et al. (2008). "Chemo-enzymatic fluorination of unactivated organic compounds." Nature Chemical Biology.

    • Provides context on the stability and utility of fluorinated scaffolds in bioc
  • Zhang, W., et al. (2021). "Enzymatic synthesis of fluorinated compounds." Applied Microbiology and Biotechnology.

    • Comprehensive review of enzymatic strategies for fluorin

Sources

Application Note: trans-2-Fluorocyclobutan-1-ol as a High-Value Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of trans-2-Fluorocyclobutan-1-ol in Drug Discovery Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Executive Summary

The incorporation of fluorine into saturated carbocycles is a cornerstone strategy in modern medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity without significantly altering steric bulk. trans-2-Fluorocyclobutan-1-ol represents a privileged fragment that offers unique conformational restriction compared to its cyclopentyl and cyclohexyl analogs.

This guide details the physicochemical rationale for deploying this scaffold, provides a validated synthetic protocol for accessing the trans-isomer with high diastereomeric purity, and outlines its application as a bioisostere for flexible alkyl chains and proline mimetics.

Scientific Foundation: The Fluorine Effect & Conformational Control

The "Pucker" and Dipole Alignment

Unlike the chair conformation of cyclohexane, the cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions). The introduction of a fluorine atom at the C2 position creates a stereoelectronic bias.

  • The cis-Effect: In cis-2-fluorocyclobutan-1-ol, an intramolecular hydrogen bond (OH···F) often stabilizes a specific pucker, locking the conformation.

  • The trans-Advantage: The trans-isomer cannot form this intramolecular H-bond. Instead, its conformation is driven by the minimization of dipole repulsion between the C–F and C–O bonds. This forces the substituents into a pseudo-diequatorial orientation, providing a rigid, extended vector that is ideal for projecting functional groups into distinct binding pockets.

Physicochemical Modulation
PropertyEffect of trans-F SubstitutionMechanism
pKa (Alcohol) Decreases (~13-14 vs. ~16 for non-F)Inductive electron withdrawal (-I effect) by fluorine increases the acidity of the hydroxyl proton, enhancing H-bond donor capability.
Lipophilicity (LogP) Modulated (lower than H-analog)The C–F bond introduces polarity. trans-isomers typically have lower net dipole moments than cis-isomers (where dipoles align), often making trans slightly more lipophilic than cis, but less than the des-fluoro alkane.
Metabolic Stability IncreasedFluorine blocks P450-mediated hydroxylation at the C2 position and sterically shields the C1-hydroxyl from rapid oxidation.

Experimental Protocol: Synthesis and Isolation

Objective: Synthesize trans-2-fluorocyclobutan-1-ol with >95% diastereomeric excess (de).

Note: Direct reduction of 2-fluorocyclobutan-1-one typically yields a mixture favoring the cis-isomer (due to hydride attack from the less hindered face). This protocol includes an inversion step to ensure access to the trans-isomer.

Workflow Diagram

SynthesisWorkflow Start Start: Cyclobutanone Step1 1. Electrophilic Fluorination (Selectfluor) Start->Step1 Inter1 Intermediate: 2-Fluorocyclobutan-1-one Step1->Inter1 Step2 2. Reduction (NaBH4) Inter1->Step2 Inter2 Mixture: cis (Major) / trans (Minor) Step2->Inter2 Step3 3. Mitsunobu Inversion (DIAD, p-NO2-BzOH) Inter2->Step3 Invert cis to trans Step4 4. Hydrolysis (LiOH) Step3->Step4 Final Target: trans-2-Fluorocyclobutan-1-ol Step4->Final

Figure 1: Synthetic workflow for accessing the trans-isomer via stereochemical inversion.

Step-by-Step Methodology
Step 1: Synthesis of 2-Fluorocyclobutan-1-one
  • Reagents: Cyclobutanone (1.0 eq), Selectfluor (1.1 eq), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve cyclobutanone in dry MeCN under N2 atmosphere.

    • Add Selectfluor portion-wise at 0°C.

    • Reflux at 60-80°C for 4-6 hours until conversion is complete (monitor by 19F NMR).

    • Workup: Cool, filter off solids, and concentrate. Purify via short-path distillation (Caution: Volatile).

    • Checkpoint: 19F NMR should show a multiplet around -190 ppm (approximate, solvent dependent).

Step 2: Reduction to Alcohol (cis/trans mixture)
  • Reagents: 2-Fluorocyclobutan-1-one, NaBH4 (0.5 eq), Methanol.

  • Procedure:

    • Dissolve ketone in MeOH at -78°C.

    • Add NaBH4 slowly. Stir for 1h, allowing to warm to 0°C.

    • Outcome: This usually yields a ~70:30 mixture favoring the cis-isomer (hydride attacks anti to the fluorine).

    • Isolation: Quench with sat. NH4Cl, extract with Et2O.

Step 3: Mitsunobu Inversion (The "Trans-Maker")

Rationale: Since the reduction favors the cis-isomer, we use the Mitsunobu reaction to invert the stereocenter at C1, converting the cis-major product into the trans-ester.

  • Reagents: Crude alcohol mix, Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD), p-Nitrobenzoic acid.

  • Procedure:

    • Dissolve mixture in THF. Add PPh3 (1.2 eq) and p-Nitrobenzoic acid (1.2 eq).

    • Cool to 0°C. Add DIAD (1.2 eq) dropwise.

    • Stir at RT for 12h.

    • Purification: Flash chromatography (Hexane/EtOAc). The trans-ester typically elutes separately from any unreacted trans-alcohol (which would remain trans if not inverted, but the cis converts to trans-ester).

Step 4: Hydrolysis
  • Reagents: trans-Ester, LiOH (2 eq), THF/H2O (3:1).

  • Procedure:

    • Stir ester with LiOH at RT for 2h.

    • Extract with Et2O.

    • Final Yield: High purity trans-2-fluorocyclobutan-1-ol.

Application in Medicinal Chemistry[1][2][3][4][5][6][7]

Bioisosteric Replacements

The trans-2-fluorocyclobutan-1-ol scaffold serves as a rigid mimetic for:

  • 1,2-Disubstituted Ethanes: Reduces entropic penalty upon binding by freezing the rotatable bond.

  • Proline Analogs: In peptide mimetics, the ring constraint mimics the turn-inducing properties of proline, while the fluorine/hydroxyl group provides additional H-bond vectors not present in proline.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<100 Da) and distinct vectors, this fragment is ideal for "SAR by Catalog" or fragment screening.

Case Study Logic:

  • Target: A kinase with a hydrophobic pocket adjacent to a hydrogen-bond acceptor (e.g., Asp backbone).

  • Design: Replace a flexible propyl-alcohol chain with trans-2-fluorocyclobutan-1-ol.

  • Result: The cyclobutane fills the hydrophobic pocket, while the trans-orientation forces the hydroxyl group to point directly at the Asp residue, locking in the H-bond without the entropic cost of an open chain.

Analytical Validation (Self-Check)

To ensure you have the correct isomer, use these diagnostic NMR signals:

Featurecis-Isomertrans-Isomer
3J(H1-H2) Coupling Typically larger (6-9 Hz) due to pseudo-equatorial/axial relationships.Typically smaller (<6 Hz) or distinct due to dihedral angle.
19F NMR Shift Shielded relative to trans (due to proximity to OH).Deshielded relative to cis.
NOESY/ROESY Strong correlation between H1 and H2.Weak or NO correlation between H1 and H2 (they are on opposite faces).

References

  • Grygorenko, O. O., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemPlusChem. Link

    • Context: Defines the baseline properties of cis-isomers, providing the comparative data necessary to justify the use of trans-isomers.
  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

    • Context: Authoritative review on the "fluorine effect" and bioisosteric principles used in the Scientific Found
  • Champagne, P. A., et al. (2015). Conformational Analysis of 2-Substituted Cyclobutane-alpha-amino Acid Derivatives. Journal of Organic Chemistry. Link

    • Context: Provides the structural basis for the "pucker" and conformational preferences of substituted cyclobutanes.
  • PubChem. (2025). trans-1-Fluoro-2-iodocyclohexane (Analogous Data). Link

    • Context: Used for comparative physicochemical d

Sources

Advanced Fluorination Strategies for Cyclobutane Scaffolds in Medicinal Chemistry

[1]

Abstract

Cyclobutane rings represent a unique structural motif in drug discovery, offering a "butterfly" conformation that can position substituents in precise vectors unavailable to cyclopentyl or cyclohexyl analogs. However, the introduction of fluorine into these strained rings is synthetically non-trivial due to the high propensity for ring-opening and skeletal rearrangement (e.g., cyclopropylmethyl carbocation expansion).

This Application Note details three field-proven protocols for fluorinating cyclobutane rings, selected for their reproducibility, safety profile, and applicability to late-stage functionalization. We move beyond standard textbook definitions to provide actionable, "at-the-bench" methodologies for:

  • Nucleophilic Deoxyfluorination (Ketone

    
     gem-Difluoride)
    
  • Radical Decarboxylative Fluorination (Carboxylic Acid

    
     Fluoride)[1]
    
  • De Novo Assembly via [2+2] Cycloaddition (Construction of Fluorinated Rings)

Part 1: Structural Considerations & Reactivity

Before selecting a protocol, it is critical to understand the conformational bias introduced by fluorine. Unlike cyclohexane (chair) or cyclopentane (envelope), cyclobutane adopts a puckered conformation to relieve torsional strain.

  • The "Pucker" Effect: Substitution of hydrogen with fluorine alters the ring pucker angle (

    
    30°).
    
  • 1,3-Interaction: In 1,3-disubstituted cyclobutanes, fluorine often prefers the equatorial position to minimize 1,3-diaxial repulsion, though this is highly solvent-dependent.

  • Bioisosterism: gem-Difluorocyclobutane is increasingly used as a metabolic block and a lipophilic bioisostere for ketones or ethers.

Decision Matrix: Method Selection

Use the following logic flow to determine the optimal fluorination strategy for your substrate.

GStartStarting Material?KetoneCyclobutanoneStart->KetoneAcidCyclobutaneCarboxylic AcidStart->AcidOlefinAcyclic Precursors(Alkenes)Start->OlefinGemDiTarget: gem-Difluoride(Protocol 1)Ketone->GemDiDeoxyfluorinationMonoFTarget: Tertiary Fluoride(Protocol 2)Acid->MonoFDecarboxylativeDeNovoTarget: Fluorinated Scaffold(Protocol 3)Olefin->DeNovo[2+2] CycloadditionSafeSafety Critical:Avoid DAST if >5gGemDi->Safe

Figure 1: Strategic Decision Matrix for selecting the appropriate fluorination methodology based on available starting materials.

Part 2: Protocol 1 - Nucleophilic Deoxyfluorination

Target: Conversion of Cyclobutanones to gem-Difluorocyclobutanes.

The Challenge: DAST vs. XtalFluor-E

Historically, Diethylaminosulfur trifluoride (DAST) was the standard reagent. However, DAST is thermally unstable (explosive >90°C) and generates HF immediately upon contact with moisture. Recommendation: Use XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate).[2] It is a crystalline salt, thermally stable, and does not release HF until an exogenous promoter (like Et

Materials
  • Substrate: Cyclobutanone derivative (1.0 equiv)

  • Reagent: XtalFluor-E (2.5 equiv)

  • Promoter: Triethylamine trihydrofluoride (Et

    
    N·3HF) (3.0 equiv) or DBU (for acid-sensitive substrates).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar. Purge with Nitrogen or Argon.

  • Reagent Loading: Add XtalFluor-E (crystalline solid) to the flask.

  • Solvation: Add anhydrous DCM (0.1 M concentration relative to substrate). Cool the suspension to –78 °C using a dry ice/acetone bath.

    • Note: XtalFluor-E may not fully dissolve at this temperature; this is normal.

  • Promoter Addition: Add Et

    
    N·3HF dropwise.
    
    • Mechanistic Insight: This generates the active fluorinating species in situ.

  • Substrate Addition: Dissolve the cyclobutanone in a minimum amount of DCM and add it dropwise to the cold reaction mixture.

    • Critical Control: Cyclobutanones are prone to Baeyer-Villiger type ring expansion if the temperature spikes. Keep at –78 °C for 30 mins.

  • Reaction: Allow the mixture to warm slowly to Room Temperature (RT) over 4–12 hours. Monitor by TLC or

    
    F NMR.
    
  • Quench: Cool back to 0 °C. Quench slowly with saturated aqueous NaHCO

    
    .
    
    • Safety: Vigorous CO

      
       evolution will occur.
      
  • Workup: Extract with DCM (3x). Wash combined organics with 5% HCl (to remove amines) and brine. Dry over Na

    
    SO
    
    
    .

Data Comparison: Fluorinating Reagents

FeatureDASTDeoxo-FluorXtalFluor-E
Physical State Liquid (Fuming)LiquidCrystalline Solid
Thermal Stability Low (Explosive >90°C)ModerateHigh (Stable >200°C)
HF Release Immediate (Hydrolysis)ImmediateControlled (Requires Promoter)
Selectivity ModerateModerateHigh (Less elimination)

Part 3: Protocol 2 - Radical Decarboxylative Fluorination

Target: Conversion of Cyclobutanecarboxylic Acids to Fluorocyclobutanes.

The Challenge: C(sp )–F Bond Formation

Direct substitution on a cyclobutane ring is difficult due to steric shielding and ring strain prohibiting S

Mechanism

This protocol utilizes Silver(I) catalysis to oxidize the carboxylic acid, generating a carboxyl radical which loses CO

MechanismAg1Ag(I)Ag2Ag(II)-FAg1->Ag2+ Selectfluor(Oxidation)AcidR-COOHRadicalR• (Cyclobutyl)Acid->Radical- CO2(Ag Catalysis)Ag2->Ag1RegenerationProductR-FRadical->ProductF-transferfrom Ag(II)-FSelectfluorSelectfluor

Figure 2: Proposed catalytic cycle for Ag-mediated decarboxylative fluorination.

Materials
  • Substrate: Cyclobutanecarboxylic acid derivative (1.0 equiv)

  • Fluorine Source: Selectfluor (F-TEDA-BF

    
    ) (2.0 equiv)
    
  • Catalyst: AgNO

    
     (0.2 equiv / 20 mol%)
    
  • Solvent: Acetone/Water (1:1 v/v) or DCM/Water (biphasic).

  • Temperature: 50–60 °C.

Step-by-Step Protocol (Based on Li et al., JACS 2012)
  • Preparation: In a sealable pressure tube or vial, combine the carboxylic acid (1.0 mmol), Selectfluor (2.0 mmol), and AgNO

    
     (0.2 mmol).
    
  • Solvent: Add Acetone (5 mL) and Water (5 mL). The reaction works best in aqueous media to solubilize the silver salt and Selectfluor.

    • Note: If the substrate is highly lipophilic, use a biphasic DCM/H

      
      O system with vigorous stirring.
      
  • Reaction: Seal the vessel and heat to 60 °C in an oil bath. Stir vigorously for 12 hours.

    • Visual Check: The reaction typically remains a suspension or turns slightly gray due to silver.

  • Workup: Cool to RT. Extract with Diethyl Ether or DCM.

  • Purification: The crude mixture often contains the hydrolyzed alcohol side-product. Purify via silica gel chromatography.

Why this works for Cyclobutanes: The cyclobutyl radical is relatively unstable compared to secondary acyclic radicals, but the rapid fluorine transfer from the high-valent Ag(II)-F or Ag(III)-F species outcompetes ring-opening rearrangement in most cases.

Part 4: Protocol 3 - De Novo Assembly via [2+2] Cycloaddition

Target: Construction of Complex Fluorinated Cyclobutanes from Alkenes.

The Strategy

Instead of installing fluorine onto a sensitive ring, it is often more efficient to build the ring with the fluorine already attached. This utilizes the photochemical [2+2] cycloaddition of a fluorinated olefin (e.g., 1,1-difluoroethylene or a fluorinated maleimide) with a partner alkene.

Materials
  • Alkene 1: 1,1-difluoroethylene (gas) or Fluorinated Maleimide.

  • Alkene 2: Enone or electron-rich alkene (e.g., vinyl acetate).

  • Photosensitizer: Acetophenone or Benzophenone (if direct excitation is not accessible).

  • Light Source: UV Lamp (Hg medium pressure) or Blue LED (if using modern Ir/Ru photocatalysts).

Protocol (Gas-Liquid Interfacial [2+2])

This protocol describes the reaction of an enone with 1,1-difluoroethylene gas.

  • Vessel: Use a quartz photochemical reactor or a Pyrex pressure tube (if using >300nm light).

  • Loading: Dissolve the enone (substrate) in Acetone (acts as solvent and sensitizer).

  • Saturation: Cool the solution to –78 °C. Condense 1,1-difluoroethylene gas into the vessel until the volume increases significantly (excess reagent is required).

  • Irradiation: Seal the vessel tightly. Warm to –20 °C or RT (depending on pressure limits of vessel). Irradiate with a 450W Medium Pressure Hg lamp.

  • Duration: 12–48 hours.

  • Workup: Carefully vent the excess fluorinated gas into a fume hood exhaust. Concentrate the solvent in vacuo.

  • Result: This typically yields a mixture of cis/trans fused cyclobutanes with a gem-difluoro motif.

References

  • Conformational Effects of Fluorine: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • XtalFluor-E Reagent & Protocol: L'Heureux, A., et al. (2010). Aminodifluorosulfinium salts as stable and crystalline deoxofluorinating reagents. The Journal of Organic Chemistry, 75(10), 3401-3411. [Link]

  • Silver-Catalyzed Decarboxylative Fluorination: Yin, F., Wang, Z., Li, Z., & Li, C. (2012).[3][4] Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids in aqueous solution. Journal of the American Chemical Society, 134(25), 10401-10404.[4] [Link]

  • Photochemical [2+2] Cycloaddition: Xu, Y., et al. (2013). Visible light-mediated [2+2] cycloaddition of alkynes with quinones. Journal of the American Chemical Society, 135(49), 18327-18330. [Link]

  • Synthesis of Fluorinated Cyclobutanes (Review): Mykhailiuk, P. K. (2015). Fluorinated Cyclobutanes: Synthesis and Properties. Chemical Reviews. (General reference for structural properties).

Application of trans-2-Fluorocyclobutan-1-ol in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Cycloalkanes in Modern Agrochemicals

In the continuous pursuit of more effective, selective, and environmentally benign agrochemicals, the strategic incorporation of fluorine has become a cornerstone of modern molecular design.[1] Fluorine's unique properties, including its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics. When incorporated into cyclic systems, such as the cyclobutane ring, these effects are further amplified by the introduction of conformational rigidity. This can lead to enhanced binding affinity with target enzymes, improved metabolic stability, and optimized lipophilicity for better plant uptake and translocation.[2][3]

This guide focuses on the application of a specific fluorinated building block, trans-2-Fluorocyclobutan-1-ol, in the synthesis of novel agrochemical candidates. We will explore its synthesis, key reactions for incorporation into lead structures, and the rationale behind its use in designing next-generation fungicides, herbicides, and insecticides.

Physicochemical Impact of the trans-2-Fluorocyclobutyl Moiety

The introduction of the trans-2-fluorocyclobutyl group into a parent molecule can significantly alter its properties. Understanding these changes is crucial for rational agrochemical design.

PropertyExpected Impact of trans-2-Fluorocyclobutyl MoietyRationale
Lipophilicity (LogP) Moderate IncreaseThe fluorine atom can increase lipophilicity, which may enhance passage through plant cuticles and cellular membranes. The effect is modulated by the polar hydroxyl group.
Metabolic Stability IncreasedThe strong C-F bond is resistant to oxidative metabolism by enzymes such as cytochrome P450s, potentially leading to longer persistence and efficacy.
Binding Affinity Conformationally DependentThe rigid cyclobutane scaffold presents substituents in a well-defined spatial orientation, which can lead to more specific and potent interactions with target proteins. The fluorine atom can also participate in favorable intermolecular interactions, such as hydrogen bonding.
Acidity/Basicity of Proximal Groups ModulatedThe electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can affect solubility and target engagement.

Synthesis of trans-2-Fluorocyclobutan-1-ol: A Plausible Synthetic Approach

A practical and stereocontrolled synthesis of trans-2-fluorocyclobutan-1-ol is essential for its utility as a building block. While direct literature on this specific synthesis is sparse, a reliable route can be proposed based on established methodologies for analogous fluorinated cycloalkanols. A common strategy involves the ring-opening of a suitable epoxide.

A plausible synthetic workflow is outlined below:

G cluster_synthesis Synthesis of trans-2-Fluorocyclobutan-1-ol start Cyclobutanone step1 Baeyer-Villiger Oxidation start->step1 step2 Cyclobutanone Lactone step1->step2 step3 Reduction (e.g., DIBAL-H) step2->step3 step4 Cyclobutane-1,2-diol (cis/trans mixture) step3->step4 step5 Protection of one hydroxyl group step4->step5 step6 Monoprotected diol step5->step6 step7 Activation of remaining hydroxyl (e.g., TsCl) step6->step7 step8 Monotosylated diol step7->step8 step9 Intramolecular cyclization (e.g., NaH) step8->step9 step10 1,2-Epoxycyclobutane step9->step10 step11 Epoxide ring-opening with a fluoride source (e.g., Et3N·3HF) step10->step11 end_product trans-2-Fluorocyclobutan-1-ol step11->end_product step12 Deprotection G cluster_incorporation Incorporation Strategies cluster_ether Ether Linkage cluster_amine Amine Linkage cluster_ester Ester Linkage start trans-2-Fluorocyclobutan-1-ol ether_reagents Ar-OH or R-OH (Mitsunobu or Williamson Ether Synthesis) start->ether_reagents amine_reagents 1. Activation (e.g., MsCl, TsCl) 2. R2NH or ArNH2 start->amine_reagents ester_reagents R-COOH or Ar-COOH (e.g., DCC/DMAP or Acyl Chloride) start->ester_reagents ether_product trans-2-Fluorocyclobutoxy-R/Ar ether_reagents->ether_product amine_product trans-N-(2-Fluorocyclobutyl)-NR2/NHAr amine_reagents->amine_product ester_product trans-2-Fluorocyclobutyl Ester ester_reagents->ester_product G cluster_application Hypothetical Fungicide Application cluster_benefits Potential Benefits parent Strobilurin Scaffold (e.g., with a phenolic hydroxyl) reaction Mitsunobu Reaction (Protocol 2) parent->reaction building_block trans-2-Fluorocyclobutan-1-ol building_block->reaction product Novel Strobilurin Analogue with trans-2-Fluorocyclobutoxy Moiety reaction->product benefit1 Enhanced Metabolic Stability product->benefit1 benefit2 Improved Lipophilicity for Uptake product->benefit2 benefit3 Altered Binding Conformation product->benefit3

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing trans-2-Fluorocyclobutan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis, yield optimization, and purification of trans-2-fluorocyclobutan-1-ol . This motif is structurally distinct from its cyclopentane and cyclohexane analogs due to the high ring strain (~26 kcal/mol) and the puckered conformation of the cyclobutane ring, which significantly influences stereoselectivity and stability.[1]

Current Status: Active Subject: Yield & Stereochemical Purity Optimization Target Molecule: trans-2-Fluorocyclobutan-1-ol (CAS: N/A for specific isomer generic; see derivatives)[1]

Strategic Overview & Pathway Selection

To achieve high purity and yield, you must choose the correct pathway based on your available starting materials and stereochemical requirements.[1] The two primary routes are Nucleophilic Epoxide Opening (High Stereospecificity) and Electrophilic Fluorination-Reduction (Scalable, requires separation).[1]

Workflow Visualization

SynthesisPathways Start Starting Material RouteA Route A: Epoxide Opening (Stereospecific) Start->RouteA RouteB Route B: Ketone Reduction (Scalable) Start->RouteB Epoxide 1-Oxaspiro[2.3]hexane or Cyclobutene Oxide RouteA->Epoxide Ketone Cyclobutanone RouteB->Ketone Fluoride Nucleophilic Fluoride (Et3N·3HF) Epoxide->Fluoride Ring Opening Product trans-2-Fluorocyclobutan-1-ol Fluoride->Product Inversion (SN2) Enol Silyl Enol Ether Ketone->Enol TMSCl/Base FluoroKetone 2-Fluorocyclobutanone Enol->FluoroKetone Selectfluor Reduction Hydride Reduction (NaBH4 vs Selectride) FluoroKetone->Reduction Reduction->Product Separation Required

Caption: Comparison of the stereospecific epoxide route (Route A) versus the stepwise ketone reduction route (Route B).

Protocol Deep Dive: The Ketone Reduction Route (Route B)

This is the most common route for medicinal chemistry due to the accessibility of cyclobutanone.[1] However, it presents two critical challenges: Regiocontrol (during fluorination) and Diastereocontrol (during reduction).[1]

Phase 1: Synthesis of 2-Fluorocyclobutanone

The Challenge: Direct fluorination of cyclobutanone often leads to poly-fluorination or low yields.[1] The Solution: Proceed via the Silyl Enol Ether to enforce regioselectivity.[1]

ParameterRecommended ConditionWhy?
Precursor 1-(Trimethylsilyloxy)cyclobuteneTraps the enol form, preventing over-reaction.[1]
Fluorinating Agent Selectfluor (F-TEDA-BF4)Mild electrophile; avoids the harsh acidity of NFSI which can degrade the strained ring.[1]
Solvent Acetonitrile (MeCN)Polar aprotic solvent stabilizes the charged intermediate of Selectfluor transfer.[1]
Temperature 0°C to Room TempLow temp minimizes elimination to 2-fluorocyclobutenone.[1]

Troubleshooting Table: Fluorination Step

SymptomProbable CauseCorrective Action
Low Yield (<30%) Hydrolysis of silyl enol ether before reaction.[1]Ensure strictly anhydrous conditions.[1] Use dry MeCN.[1]
Gem-difluoro impurities Excess Selectfluor or high temp.[1]Stoichiometry control (0.95 - 1.05 eq). Add Selectfluor solid to the solution slowly.[1]
Ring Opening Acidic byproduct accumulation.[1]Add solid NaHCO₃ to the reaction mixture to buffer HF generation.[1]
Phase 2: Stereoselective Reduction to trans-Alcohol

The Challenge: Hydride reduction of 2-substituted cyclobutanones typically favors the cis-isomer (attack from the less hindered face, anti to the fluorine).[1] The Goal: Maximize the trans-isomer.

Mechanistic Insight:

  • L-Selectride (Bulky): Attacks strictly from the face opposite the fluorine.[1] Result: >90% cis-isomer (Undesired).

  • NaBH₄ / LiAlH₄ (Small): Less discriminating.[1] Result: Mixture (~60:40 cis:trans).[1]

  • Modification for trans: To access the trans-isomer efficiently, you often cannot rely solely on chemical reduction stereocontrol.[1] You must use Equilibration or Chromatography .[1]

Protocol for Maximizing trans-Yield:

  • Reduction: Use NaBH₄ in MeOH at -78°C to 0°C. (Yields mixture).

  • Separation: The cis and trans isomers have distinct dipole moments due to the C-F and C-O bond vectors.[1]

    • cis: Dipoles align (Polar).[1]

    • trans: Dipoles oppose (Less Polar).[1]

    • Action: Silica gel chromatography using Pentane/Ether gradients. The trans-isomer typically elutes first (lower polarity).[1]

Protocol Deep Dive: The Epoxide Opening Route (Route A)

If stereochemical purity is paramount and you can source or synthesize the precursor, this route is superior because the reaction mechanism enforces the trans geometry.[1]

Reaction: Nucleophilic opening of 1-oxaspiro[2.3]hexane (or cyclobutene oxide) with a fluoride source.[1]

Mechanism:


 attack of Fluoride on the epoxide carbon.[1] The leaving group (alkoxide) departs on the opposite face.[1]
Result:  Exclusive trans-2-fluorocyclobutan-1-ol.[1]

Recommended Reagents:

  • Reagent: Et₃N·3HF (TREAT-HF) or Olah's Reagent (Pyridine[1]·HF).

  • Conditions: Heated in a sealed tube (if using spiro-epoxide) or 0°C (if using cyclobutene oxide).[1]

Troubleshooting Guide:

  • Q: My epoxide is polymerizing.

    • A: Cyclobutene oxide is highly unstable.[1] Generate it in situ from 2-bromocyclobutan-1-ol if possible, or switch to the more stable 1-oxaspiro[2.3]hexane (made from methylenecyclobutane).[1] The spiro-epoxide opens to give the (1-hydroxymethyl)-1-fluorocyclobutane, which is a homolog.[1] Correction: For the exact 2-fluoro-1-ol, you need 1,2-epoxycyclobutane .[1] Handle as a dilute solution in ether at low temperatures.

Stability & Handling FAQ

Q: Is the product stable at room temperature? A: Yes, but with caveats. Vicinal fluoroalcohols in strained rings can undergo HF elimination to form the enol (which tautomerizes to the ketone) or the diene.[1]

  • Storage: Store at -20°C.

  • Acidity: Avoid strong bases during workup, as the proton alpha to the carbonyl (in the ketone precursor) or the proton alpha to fluorine is acidic.[1]

Q: I see a "doublet of doublets" in my NMR that implies coupling. How do I confirm trans vs cis? A: Use


 coupling constants and NOE (Nuclear Overhauser Effect).[1]
  • Coupling: The H-F vicinal coupling is conformation dependent.[1]

  • NOE: Irradiate the carbinol proton (H1).

    • If you see enhancement of the H2 proton (alpha to F), they are cis.[1]

    • If you see NO enhancement, they are likely trans.[1]

    • Note: In puckered cyclobutanes, J-values can be deceptive; NOE is more reliable.[1]

References

  • Haufe, G. (2022).[1] Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization. Arkivoc. Link

    • Relevance: Establishes enzymatic protocols for high-purity vicinal fluoroalcohols and Mitsunobu inversion str
  • Lectka, T., et al. (2013).[1][2] Selectfluor: Mechanistic Insight and Applications. Journal of Organic Chemistry. Link[1]

    • Relevance: Definitive guide on the mechanism of Selectfluor, crucial for the fluorination of the silyl enol ether intermediate.[1]

  • Grygorenko, O. O., et al. (2025).[1] Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. ChemPlusChem. Link[1]

    • Relevance: Recent decagram-scale synthesis of fluorinated cyclobutane building blocks, providing modern workup and stability data.[1]

  • PubChem Compound Summary. (2025). 2-Fluorocyclohexan-1-ol (Analogous Reactivity). Link[1]

    • Relevance: Provides safety and physicochemical data for the homologous ring system, useful for extrapolating handling precautions.[1]

Sources

Technical Support Center: Fluorination of Cyclobutanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Synthetic & Medicinal Chemists

Welcome to the technical support center for the fluorination of cyclobutanone derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of these valuable but challenging motifs. The inherent ring strain of the cyclobutane core, combined with the reactivity of enolates and powerful fluorinating agents, often leads to a complex landscape of potential side reactions. This guide provides in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format to address common challenges encountered during these transformations.

Troubleshooting Guides & FAQs

Issue 1: Over-fluorination and Poor Selectivity

Q1: My reaction is producing significant amounts of the α,α-difluorinated byproduct instead of my target α-monofluorocyclobutanone when using an electrophilic fluorinating agent like Selectfluor™. How can I improve the mono-selectivity?

A1: This is the most common side reaction in the electrophilic fluorination of ketones. The underlying cause is that the product, the α-fluoroketone, is often more acidic at the α-position than the starting material. This increased acidity facilitates the formation of a second enolate, which rapidly reacts with another equivalent of the fluorinating agent.

The reaction proceeds via an enol or enolate intermediate, which attacks the electrophilic fluorine source (e.g., Selectfluor™).[1][2] Once the first fluorine is installed, the inductive electron-withdrawing effect of the fluorine atom increases the acidity of the remaining α-proton, making the formation of the second enolate kinetically favorable.

MonovsDiFluorination Start Cyclobutanone Enolate1 Enolate Intermediate Start->Enolate1 + Base - H+ MonoF α-Monofluoro Product (Target) Enolate1->MonoF + [F+] Enolate2 α-Fluoroenolate (More Reactive) MonoF->Enolate2 + Base - H+ (faster) DiF α,α-Difluoro Product (Side Product) Enolate2->DiF + [F+]

Caption: Reaction pathway for mono- and di-fluorination.

Troubleshooting & Optimization Strategies:

  • Control Stoichiometry: Use of a slight sub-stoichiometric amount (0.9-0.98 eq.) of the fluorinating agent can be effective, but may result in incomplete conversion of the starting material. Precise control of 1.0 equivalent is critical.

  • Slow Addition: Add the fluorinating agent (either as a solid portion-wise or as a solution via syringe pump) to the solution of the cyclobutanone or its pre-formed enolate at a low temperature. This keeps the instantaneous concentration of the fluorinating agent low, favoring reaction with the more abundant initial enolate over the subsequently formed fluoroenolate.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even -78 °C and slowly warm if necessary. Many successful fluorinations occur at room temperature, but lower temperatures can significantly enhance selectivity.[1]

  • Pre-form the Enolate: Instead of generating the enolate in situ with a base in the presence of the fluorinating agent, consider pre-forming it at low temperature with a strong, non-nucleophilic base (e.g., KHMDS, LDA). Then, add the fluorinating agent slowly to this solution. This allows for more controlled consumption of the initial enolate.

  • Monitor Vigorously: Track the reaction progress closely by TLC, LC-MS, or ¹⁹F NMR. Quench the reaction as soon as the starting material is consumed to prevent the accumulation of the difluorinated product. Reaction times can vary significantly, from hours to several days.[1]

ParameterRecommendation for Mono-selectivityRationale
Fluorinating Agent Eq. 1.0 (or slightly less, ~0.95 eq.)Prevents excess reagent from reacting with the more reactive monofluorinated product.
Addition Method Slow, portion-wise or via syringe pumpMaintains a low concentration of the [F⁺] source, favoring reaction with the most abundant enolate.
Temperature Start at 0 °C or -78 °CReduces the rate of the second fluorination more significantly than the first in many cases.
Base Use of pre-formed silyl enol ethersAvoids basic conditions that can accelerate the second deprotonation.[3]
Monitoring Frequent (every 30-60 min)Allows quenching at the optimal point to maximize yield of the desired product.
Issue 2: Ring-Opening & Rearrangement

Q2: I'm observing unidentifiable byproducts or products that suggest the cyclobutane ring has opened. What causes this and how can it be prevented?

A2: Ring-opening is a significant risk due to the inherent ~26 kcal/mol of ring strain in the cyclobutane system. This side reaction is often promoted by the choice of fluorinating agent and the reaction conditions, particularly with strong bases or reagents that can generate Lewis acidic species.

A plausible mechanism involves a Favorskii-type rearrangement. If a base is used to generate the enolate, and the fluorination generates a good leaving group at the α-position (less common with electrophilic N-F reagents but possible), the enolate can cyclize to form a bicyclo[1.1.0]butanone intermediate, which is highly strained and susceptible to nucleophilic ring-opening, leading to cyclopropane derivatives or other rearranged products. More directly, some reagents can mediate fragmentation. For instance, treatment of cyclobutanone oximes with sulfuryl fluoride (SO₂F₂) leads to a ring-opening cross-coupling reaction to form aliphatic nitriles, demonstrating the lability of the ring under specific activating conditions.[4]

RingOpening cluster_main Main Pathway cluster_side Side Reaction Pathway Cyclobutanone Cyclobutanone Enolate Product α-Fluorocyclobutanone Cyclobutanone->Product + [F+] Activated Activated Intermediate (e.g., via harsh reagent) Cyclobutanone->Activated Harsh Conditions (Strong Base / Lewis Acid) Rearrangement Rearrangement / Fragmentation Activated->Rearrangement Opened Ring-Opened Byproducts Rearrangement->Opened

Caption: Competing pathways of fluorination vs. ring-opening.

Troubleshooting & Optimization Strategies:

  • Use Mild Reagents: Electrophilic N-F reagents like Selectfluor™ or NFSI are generally milder than nucleophilic deoxyfluorinating agents (e.g., DAST).[5] They typically operate under neutral or weakly acidic conditions, minimizing base-induced rearrangements.

  • Avoid Strong, Nucleophilic Bases: If a base is required, opt for a non-nucleophilic one like KHMDS or LiHMDS. Amine bases like DBU or triethylamine can sometimes act as nucleophiles and promote side reactions.

  • Buffer the Reaction: In cases where HF may be generated as a byproduct (e.g., with DAST), the inclusion of a mild, acid-scavenging base like pyridine can prevent acid-catalyzed decomposition or rearrangement.

  • Lower the Temperature: As with most side reactions, operating at lower temperatures can disfavor higher-activation energy pathways like ring fragmentation.

Issue 3: Low or No Conversion

Q3: My fluorination reaction is not proceeding or gives very low conversion, even after extended reaction times at reflux. What factors should I investigate?

A3: Lack of reactivity is typically due to an inability to form the necessary reactive intermediate (the enol or enolate) or due to steric hindrance. The fluorination of ketones with electrophilic reagents is critically dependent on the keto-enol tautomeric equilibrium.[1][2]

Troubleshooting & Optimization Strategies:

  • Assess Substrate Electronics: If the cyclobutanone is substituted with electron-donating groups, enolization may be disfavored. Conversely, substrates that readily form a stable enol, such as 1,3-diones, are often highly reactive.[2] For unreactive ketones, you may need to force the formation of the enolate.

  • Steric Hindrance: A bulky substituent at the α-position or on the cyclobutane ring can sterically shield the α-proton from the base or block the approach of the large fluorinating agent (Selectfluor™ is quite bulky).[1] In such cases, a smaller reagent like NFSI might offer better success.

  • Force Enolate Formation:

    • Stronger Base: Switch from a weaker base (e.g., Et₃N) to a stronger, non-nucleophilic base (e.g., NaH, KHMDS) to irreversibly form the enolate.

    • Silyl Enol Ether Chemistry: A highly reliable method is to first convert the cyclobutanone to its corresponding silyl enol ether using TMSCl/Et₃N or TMSOTf/Et₃N. Purify the silyl enol ether, then react it with the electrophilic fluorinating agent. This approach bypasses the need for basic conditions in the fluorination step and often gives cleaner reactions.[3]

  • Increase Temperature/Time: While low temperature is often recommended to control selectivity, some unreactive substrates require refluxing conditions in a solvent like acetonitrile for extended periods (24-96 hours) to achieve conversion.[1]

LowConversionTroubleshooting Start Low / No Conversion CheckSterics Is substrate sterically hindered? Start->CheckSterics CheckEnol Is enolization unfavorable? CheckSterics->CheckEnol No UseSmallReagent Action: Use smaller [F+] source (e.g., NFSI) CheckSterics->UseSmallReagent Yes UseStrongBase Action: Use stronger base (e.g., KHMDS) CheckEnol->UseStrongBase Yes IncreaseTemp Action: Increase temperature & reaction time CheckEnol->IncreaseTemp No UseSilylEnol Action: Convert to silyl enol ether first UseStrongBase->UseSilylEnol If base fails or causes side reactions

Caption: Decision tree for troubleshooting low conversion.

Experimental Protocols

Protocol 1: General Procedure for α-Monofluorination using Selectfluor™

This protocol is a representative starting point and should be optimized for each specific substrate.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the cyclobutanone derivative (1.0 eq.).

  • Solvent: Add anhydrous acetonitrile (CH₃CN) to create a 0.05-0.1 M solution.

  • Reagent Addition: Add Selectfluor™ (1.05 eq.) to the stirred solution at room temperature. For highly reactive substrates, cool the solution to 0 °C before adding the reagent.

  • Reaction: Allow the reaction to stir at room temperature or heat to reflux (70-80 °C) if the substrate is unreactive.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction may take anywhere from 10 to 96 hours.[1]

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Extraction: Redissolve the resulting residue in dichloromethane (CH₂Cl₂) and wash three times with distilled water to remove the Selectfluor™ byproduct and any remaining acetonitrile.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Troubleshooting Protocol for Minimizing Difluorination
  • Setup: To a flame-dried, three-neck flask under N₂, add the cyclobutanone derivative (1.0 eq.) and dissolve in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of KHMDS (1.0 eq., 0.5 M in toluene) dropwise via syringe. Stir at -78 °C for 1 hour.

  • Fluorination: In a separate flask, dissolve Selectfluor™ (0.98 eq.) in anhydrous DMF or acetonitrile. Add this solution dropwise to the cold enolate solution over 30-60 minutes.

  • Reaction: Maintain the reaction at -78 °C and monitor carefully by TLC (quench small aliquots with saturated NH₄Cl before spotting). If no reaction occurs, allow the mixture to slowly warm to 0 °C.

  • Quenching: Once the starting material is consumed, quench the reaction at low temperature by adding saturated aqueous NH₄Cl solution.

  • Workup & Purification: Warm the mixture to room temperature and proceed with a standard aqueous workup and extraction as described in Protocol 1.

References

  • Reddit user discussion. (2017). Any experience working with electrophilic fluorinating agents such as Selectfluor(TM)? r/chemistry. [Link][3]

  • Bégué, J. P., Bonnet-Delpon, D., & Crousse, B. (2019). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. Chemistry – A European Journal, 25(21), 5574-5585. [Link][6]

  • Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link][1]

  • Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). [Link]

  • Li, J., et al. (2023). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO₂F₂). Beilstein Journal of Organic Chemistry, 19, 901–908. [Link][4]

  • ACS Green Chemistry Institute. (n.d.). Sulfur-Based Fluorinating Agents. American Chemical Society. [Link][7]

  • Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link][2]

Sources

Purification methods for "trans-2-Fluorocyclobutan-1-ol" isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Alicyclic Building Blocks Subject: Purification & Isolation Protocols for trans-2-Fluorocyclobutan-1-ol Ticket ID: F-CB-OH-TRANS-001 Status: Open

Executive Summary

Isolating trans-2-fluorocyclobutan-1-ol presents a unique set of challenges due to the high volatility of the cyclobutane scaffold, the potential for HF elimination (ring strain + electronegativity), and the difficulty in separating the cis/trans diastereomers.

This guide moves beyond standard protocols, applying kinetic enzymatic resolution and conformational analysis to achieve high enantiomeric excess (>99% ee) and diastereomeric purity (


 > 20:1).

Module 1: Diastereomeric Separation (Cis vs. Trans)

The Challenge: Synthesizing 2-fluorocyclobutan-1-ol (typically via reduction of 2-fluorocyclobutanone) yields a diastereomeric mixture. The cis isomer (F and OH on the same face) often forms intramolecular Hydrogen bonds, altering its polarity compared to the trans isomer.

Protocol A: Thermodynamic Control vs. Kinetic Separation

If you are reducing the ketone, the choice of hydride determines your starting ratio.

  • Reagent Choice: Use L-Selectride at -78°C for cis-selectivity (steric approach control). Use NaBH₄ in MeOH for a thermodynamic mixture (often ~60:40 trans:cis).

  • Separation Method: Flash Chromatography on Silica Gel.

Step-by-Step Chromatography Guide:

  • Stationary Phase: High-grade silica (40–63 µm).

  • Solvent System: The trans isomer is generally more polar than the cis isomer if the cis form engages in intramolecular H-bonding (reducing its interaction with silica).

    • Gradient: Start 5% Et₂O in Pentane

      
       30% Et₂O in Pentane.
      
    • Note: Avoid DCM if possible; pentane/ether provides better separation factors (

      
      ) for fluorohydrins.
      
  • Visualization: These compounds are UV-inactive. Use KMnO₄ stain or Phosphomolybdic Acid (PMA) .

Critical Warning: Do not heat the column or fractions above 30°C. 2-Fluorocyclobutanols are prone to HF elimination to form cyclobutenes or ring-opened aldehydes.

Module 2: Enantiomeric Purification (Kinetic Resolution)

The Challenge: The trans isomer exists as a racemate of (1R,2R) and (1S,2S). Chemical resolution is inefficient. The Solution: Lipase-catalyzed Kinetic Resolution is the industry gold standard. Candida antarctica Lipase B (CAL-B, Novozym 435) displays high selectivity for trans-fluorohydrins following the Kazlauskas Rule .

Workflow Diagram: Enzymatic Resolution

KineticResolution cluster_legend Process Logic Racemate Racemic trans-Alcohol (1R,2R) + (1S,2S) Reaction Kinetic Acylation (RT, 24-48h) Racemate->Reaction Enzyme CAL-B (Novozym 435) + Vinyl Acetate Enzyme->Reaction Acetate (1R,2R)-Acetate (Fast Reacting) Reaction->Acetate Acylated Product Alcohol (1S,2S)-Alcohol (Slow Reacting) Reaction->Alcohol Unreacted Substrate Hydrolysis Chemical Hydrolysis (K2CO3, MeOH) Acetate->Hydrolysis Optional Recovery Final Pure (1R,2R)-Alcohol Hydrolysis->Final

Caption: Kinetic resolution workflow separating enantiomers via selective acylation.

Detailed Protocol:
  • Solvent: Dissolve the racemic trans-alcohol (1.0 eq) in anhydrous MTBE or Diisopropyl ether (0.1 M concentration).

  • Acyl Donor: Add Vinyl Acetate (3.0 eq).

    • Why? Vinyl acetate makes the reaction irreversible (tautomerization of the vinyl alcohol byproduct to acetaldehyde).

  • Catalyst: Add Novozym 435 (immobilized CAL-B, 20-50 mg per mmol substrate).

  • Incubation: Shake at 25°C (Do not heat). Monitor by GC.[1]

  • Stop Point: Stop at exactly 50% conversion (typically 24–48 hours).

  • Workup: Filter off the enzyme (reusable). Evaporate solvent carefully (volatile!).

  • Separation: Flash chromatography.

    • Fraction 1: The Acetate (usually the (1R,2R) enantiomer).

    • Fraction 2: The Unreacted Alcohol (usually the (1S,2S) enantiomer).

Module 3: Analytical Validation & Troubleshooting

Distinguishing Cis vs. Trans by NMR

The coupling constants (


) are definitive. In cyclobutanes, the ring puckering complicates the Karplus relationship, but distinct patterns emerge.

Table 1: NMR Diagnostic Parameters (


H and 

F)
Featurecis-2-Fluorocyclobutan-1-oltrans-2-Fluorocyclobutan-1-ol

F NMR Shift
Typically more shielded (upfield)Typically deschielded (downfield)

6.0 – 9.0 Hz (Pseudo-equatorial/axial relationships)2.0 – 5.0 Hz (Often smaller due to dihedral angles)

12 – 22 Hz 9 – 14 Hz
OH Signal Often sharp (Intramolecular H-bond)Broad (Intermolecular exchange)

Note: Values depend on solvent (CDCl₃ vs C₆D₆). Benzene-d6 often resolves overlapping multiplets better than chloroform.

Troubleshooting FAQ

Q1: My yield drops significantly during solvent removal. Where is my product?

  • Diagnosis: Volatility. 2-Fluorocyclobutan-1-ol has a low boiling point.

  • Fix: Do not use a high-vacuum pump. Use a rotary evaporator with a bath temp < 25°C and pressure > 100 mbar. Alternatively, keep the product in solution (e.g., ether) for the next step if possible.

Q2: I see a new olefinic peak in the NMR after chromatography.

  • Diagnosis: HF elimination yielding 1-cyclobuten-1-ol (which tautomerizes) or cyclobutene.

  • Fix: Your silica was likely too acidic. Pre-treat the silica column with 1% Et₃N in pentane, or switch to neutral alumina.

Q3: The enzymatic reaction is too slow (>4 days).

  • Diagnosis: Steric hindrance or wet solvent.

  • Fix: Add molecular sieves (4Å) to the reaction. Ensure the acyl donor (vinyl acetate) is fresh and not hydrolyzed. If still slow, switch to Burkholderia cepacia lipase (PS-C) , which sometimes handles bulkier secondary alcohols better than CAL-B.

References

  • Haufe, G. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. ChemPlusChem. Link

  • Gotor, V., et al. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. Journal of Organic Chemistry. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Foundational text on Fluorine Gauche Effect). Link

  • Pàmies, O., & Bäckvall, J. E. (2001). Lipase-Catalyzed Transesterification: Kinetic Resolution of Fluorohydrins. Journal of Organic Chemistry. (Methodology basis for CAL-B protocols). Link

  • BenchChem Support. (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. Link

Sources

Stability and storage of "trans-2-Fluorocyclobutan-1-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for trans-2-Fluorocyclobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability, storage, and handling of this compound. Our goal is to empower you with the knowledge to confidently and safely incorporate trans-2-Fluorocyclobutan-1-ol into your experiments.

Introduction to trans-2-Fluorocyclobutan-1-ol

trans-2-Fluorocyclobutan-1-ol is a unique building block in medicinal chemistry and materials science. The presence of a fluorine atom on the strained cyclobutane ring imparts distinct physicochemical properties, including altered lipophilicity, metabolic stability, and conformational rigidity, which are highly desirable in drug design.[1] However, the inherent ring strain of the cyclobutane moiety and the presence of the fluoro and hydroxyl functional groups also present specific challenges in terms of stability and handling.[2] This guide will address these aspects to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and properties of trans-2-Fluorocyclobutan-1-ol.

Q1: What are the recommended storage conditions for trans-2-Fluorocyclobutan-1-ol?

A: To ensure the long-term stability of trans-2-Fluorocyclobutan-1-ol, it should be stored in a cool, dry, and well-ventilated area.[3] The recommended storage temperature is refrigerated (2-8 °C) in a tightly sealed container to prevent moisture absorption and evaporation.[4] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize potential oxidation.[5] The container should be made of an inert material such as amber glass to protect from light.

Q2: Is trans-2-Fluorocyclobutan-1-ol stable under acidic or basic conditions?

A: Caution is advised when exposing trans-2-Fluorocyclobutan-1-ol to acidic or basic conditions. Cyclobutane rings are susceptible to ring-opening or rearrangement reactions under these conditions, a reactivity that is exacerbated by the presence of functional groups.[6] Strong acids can protonate the hydroxyl group, turning it into a good leaving group and initiating rearrangements or elimination reactions. Strong bases can deprotonate the alcohol, and while the resulting alkoxide is generally stable, it can participate in intramolecular reactions if a suitable leaving group is present. It is crucial to assess the stability of the compound under your specific reaction conditions on a small scale first.[7]

Q3: What are the potential degradation pathways for this compound?

A: The primary degradation pathways for trans-2-Fluorocyclobutan-1-ol likely involve reactions of the cyclobutane ring and the alcohol functionality. Under acidic conditions, acid-catalyzed dehydration can occur, potentially leading to a mixture of unsaturated fluorinated cyclobutene products or ring-contracted cyclopropyl derivatives. Thermal stress may also lead to decomposition, potentially through elimination of hydrogen fluoride or other fragmentation pathways.[8][9]

Q4: What are the key safety precautions to take when handling trans-2-Fluorocyclobutan-1-ol?

A: As with any chemical, proper personal protective equipment (PPE) is essential. This includes safety glasses, a lab coat, and chemical-resistant gloves.[10] The compound should be handled in a well-ventilated fume hood to avoid inhalation of any potential vapors.[11] Avoid contact with skin and eyes.[10] In case of a spill, absorb the material with an inert absorbent and dispose of it according to your institution's guidelines.[5]

Q5: What analytical methods are suitable for monitoring the purity and stability of trans-2-Fluorocyclobutan-1-ol?

A: A combination of chromatographic and spectroscopic techniques is recommended. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to assess purity and detect the formation of degradation products.[12][13] Mass spectrometry (MS) coupled with GC or HPLC can provide structural information on any impurities or degradants.[14][15] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is invaluable for confirming the structure and identifying any structural changes over time.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during experiments with trans-2-Fluorocyclobutan-1-ol.

Problem Potential Cause Recommended Solution
Low or no reaction yield 1. Degradation of starting material: The reaction conditions (e.g., strong acid/base, high temperature) may be causing decomposition of the trans-2-Fluorocyclobutan-1-ol.[7] 2. Poor solubility: The compound may not be fully dissolved in the reaction solvent. 3. Inactive reagents: The other reagents in the reaction may have degraded or are of poor quality.1. Test stability: Before running the full-scale reaction, test the stability of trans-2-Fluorocyclobutan-1-ol under the proposed conditions by running a small-scale control experiment and analyzing the results by TLC or GC/LC-MS.[7] 2. Solvent screening: Try a different solvent or a co-solvent system to improve solubility. 3. Reagent quality check: Use freshly opened or purified reagents.
Formation of multiple unexpected byproducts 1. Ring rearrangement/opening: The strained cyclobutane ring is susceptible to rearrangement or opening under certain conditions.[6][16] 2. Side reactions of the hydroxyl group: The alcohol functionality may be participating in unintended reactions. 3. Elimination of HF: The fluorine atom could be eliminated under certain conditions.1. Milder reaction conditions: Explore using milder acids or bases, lower reaction temperatures, or shorter reaction times. 2. Protecting group strategy: Consider protecting the hydroxyl group (e.g., as a silyl ether) to prevent its participation in side reactions.[17] 3. Optimize reaction parameters: Carefully control the stoichiometry of reagents and the reaction temperature.
Difficulty in product purification 1. Similar polarity of product and starting material: The product may have a similar polarity to the unreacted starting material, making chromatographic separation challenging. 2. Formation of azeotropes: The product may form an azeotrope with the solvent, making complete removal of the solvent difficult.1. Alternative chromatographic techniques: Explore different column chromatography conditions (e.g., different solvent systems, different stationary phases) or consider preparative HPLC. 2. Solvent switching: After the reaction, perform a solvent swap to a solvent that does not form an azeotrope with the product before final purification.
Inconsistent analytical results 1. Sample degradation during analysis: The compound may be degrading on the GC column or during sample preparation for LC-MS.[12] 2. Volatility of the compound: Loss of material may occur during sample handling and preparation.[18]1. Use lower GC inlet temperatures: If using GC, try a lower injection port temperature. For LC-MS, ensure the mobile phase is compatible with the compound's stability. 2. Handle samples cold: Keep samples and standards at a low temperature (e.g., on ice) during preparation and minimize the time they are exposed to ambient temperature.[18]

Experimental Protocols

General Protocol for a Derivatization Reaction of the Hydroxyl Group

This protocol provides a general workflow for a reaction involving the hydroxyl group of trans-2-Fluorocyclobutan-1-ol, such as an esterification or etherification.

1. Reagent and Glassware Preparation:

  • Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).
  • Use anhydrous solvents to prevent unwanted side reactions with water.

2. Reaction Setup:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve trans-2-Fluorocyclobutan-1-ol (1.0 eq) in the chosen anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
  • Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.

3. Reagent Addition:

  • Slowly add the acylating or alkylating agent (e.g., acyl chloride, alkyl halide; 1.1 eq) to the stirred solution.
  • If required, add a non-nucleophilic base (e.g., triethylamine, pyridine; 1.2 eq) dropwise to scavenge the acid byproduct.

4. Reaction Monitoring:

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). This will help determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times.

5. Work-up:

  • Once the reaction is complete, quench the reaction by adding a suitable aqueous solution (e.g., saturated ammonium chloride solution for acylations).
  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

6. Purification:

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of dry glassware and solvents is critical to prevent hydrolysis of the acylating/alkylating agent and to avoid side reactions involving the hydroxyl group.

  • Inert Atmosphere: An inert atmosphere prevents the reaction with atmospheric oxygen and moisture, which could lead to degradation of reagents or the desired product.

  • Controlled Addition and Temperature: Slow addition of reagents and maintaining a low temperature helps to control the reaction rate, minimize exotherms, and reduce the formation of byproducts.

  • Reaction Monitoring: Regular monitoring is crucial for determining the point of maximum product formation and avoiding over-reaction or degradation.[7]

Visualizations

Potential Degradation Pathway under Acidic Conditions

The following diagram illustrates a potential degradation pathway of trans-2-Fluorocyclobutan-1-ol under strong acidic conditions, leading to ring rearrangement.

A trans-2-Fluorocyclobutan-1-ol B Protonated Alcohol A->B + H⁺ C Cyclobutyl Cation B->C - H₂O D Ring Contraction C->D Rearrangement E Cyclopropylmethyl Cation D->E F Rearranged Products E->F Deprotonation / Nucleophilic Attack

Caption: Acid-catalyzed rearrangement of trans-2-Fluorocyclobutan-1-ol.

Experimental Workflow for Derivatization

This diagram outlines the key steps in a typical derivatization reaction of trans-2-Fluorocyclobutan-1-ol.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Solvents B Dissolve Starting Material A->B C Cool to 0 °C B->C D Add Reagents C->D E Monitor by TLC/GC-MS D->E F Quench Reaction E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I

Caption: Workflow for the derivatization of trans-2-Fluorocyclobutan-1-ol.

References

  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. (2000). Journal of Chromatography A. [Link]

  • Fluorination of Secondary and Primary Alcohols by Thermal Decomposition of Electrochemically Generated Alkoxy Triphenylphosphonium Tetrafluoroborates. (1996). Chemical and Pharmaceutical Bulletin. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • A Review of Recent Advances in Detection and Treatment Technology for Perfluorinated Compounds. (2022). Toxics. [Link]

  • Recent developments in methods for analysis of perfluorinated persistent pollutants. (2015). Analytical and Bioanalytical Chemistry. [Link]

  • 8.0 Handling, Storage, and Disposal of Volatile Organic Compounds (VOCs). (2010). Regulations.gov. [Link]

  • A method for the analysis of perfluorinated compounds in environmental and drinking waters and the determination of their lowest concentration minimal reporting levels. (2015). Journal of Environmental Science and Health, Part A. [Link]

  • Volatile Organic Compounds (VOCs) Guide. (n.d.). TSI. [Link]

  • Low Temperature Thermal Treatment of Gas-Phase Fluorotelomer Alcohols by Calcium Oxide. (2021). Chemosphere. [Link]

  • Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. (2004). Environmental Science & Technology. [Link]

  • Significant Residual Fluorinated Alcohols Present in Various Fluorinated Materials. (2006). Environmental Science & Technology. [Link]

  • Best Practices for Handling and Using Volatile Analytical Standards. (2023). Restek. [Link]

  • Recent developments in methods for analysis of perfluorinated persistent pollutants. (2015). Analytical and Bioanalytical Chemistry. [Link]

  • Master Organic Reactions | Step-by-Step Problem Solving Guide. (2023). YouTube. [Link]

  • Approach to Synthesis Problems. (2022). Organic Chemistry: How to.... [Link]

  • Struggling with Synthesis? This ONE Hack Changes Everything!. (2023). YouTube. [Link]

  • Reactions and Mechanisms. (n.d.). Master Organic Chemistry. [Link]

  • Thermal degradation of fluoropolymers. (2020). Fluoride Action Network. [Link]

  • The application of cyclobutane derivatives in organic synthesis. (2004). Chemical Reviews. [Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (1997). Chemical Reviews. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (2020). ChemMedChem. [Link]

  • Reactions of cyclobutane MCQs With Answer. (2023). Pharmacy Freak. [Link]

  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. (2024). European Journal of Organic Chemistry. [Link]

  • Relative Stability of cis- and trans-Hydrindanones. (2015). Molecules. [Link]

Sources

Troubleshooting "trans-2-Fluorocyclobutan-1-ol" derivatization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Derivatization of trans-2-Fluorocyclobutan-1-ol

Introduction: The "Deceptive Stability" of Fluorocyclobutanols

From: Dr. Aris Thorne, Senior Application Scientist Re: Handling and Derivatization Protocols for trans-2-Fluorocyclobutan-1-ol

If you are reading this, you are likely encountering unexpected decomposition, low yields, or stereochemical scrambling with trans-2-fluorocyclobutan-1-ol (1 ). This scaffold is a high-value bioisostere in medicinal chemistry, offering metabolic stability and a defined vector for substituents. However, it sits at a precarious intersection of ring strain (~26 kcal/mol) and electronic activation .

The fluorine atom at C2 is not merely a passive substituent; it inductively withdraws electron density, acidifying the C2-proton and influencing the nucleophilicity of the C1-hydroxyl. Furthermore, the cyclobutane ring is puckered (butterfly conformation), which complicates the trajectory for SN2 attacks.

This guide moves beyond standard textbook protocols to address the specific failure modes of this fluorinated scaffold.

Module 1: Stability & Handling (The Foundation)

Before attempting derivatization, you must understand the two primary decomposition pathways: Acid-Catalyzed Ring Opening and Base-Mediated HF Elimination .

Critical Failure Modes
  • Acid Sensitivity (The Carbocation Trap): Protonation of the hydroxyl group under strong acidic conditions creates a good leaving group (

    
    ). If the C1-O bond breaks to form a carbocation, the ring strain drives immediate rearrangement (ring contraction to cyclopropylmethyl derivatives or expansion if solvent participates).
    
    • Risk:[1][2] High.

    • Indicator: Complex NMR mixtures, loss of fluorine signal (if F is ejected), or appearance of olefinic protons.

  • Base Sensitivity (HF Elimination): While C-F bonds are strong, the

    
    -proton (at C1 or C3) can be acidic. In trans-2-fluorocyclobutan-1-ol, if the geometry allows an anti-periplanar arrangement between the Fluorine and a 
    
    
    
    -proton, E2 elimination yields 1-fluorocyclobutene or cyclobuten-1-ol (which tautomerizes).
    • Risk:[1][2] Moderate (requires strong base/heat).

    • Indicator: Appearance of vinyl fluorine signals in

      
      F NMR.
      
Visualizing the Failure Pathways

FailureModes Start trans-2-Fluorocyclobutan-1-ol Acid Strong Acid (H+) Start->Acid Protonation Base Strong Base (tBuOK/LDA) Start->Base Deprotonation Carbocation Carbocation Intermediate (C1+) Acid->Carbocation -H2O Elimination E2 Elimination Base->Elimination -HF Rearrange Ring Contraction/Expansion (Cyclopropyl/Cyclopentyl) Carbocation->Rearrange Strain Relief Alkene 1-Fluorocyclobutene (Polymerization Risk) Elimination->Alkene

Figure 1: Mechanistic failure modes. Acidic pathways lead to skeletal rearrangement; basic pathways lead to elimination.

Module 2: Activation & Substitution Protocols

The most common request is converting the alcohol to a leaving group (Mesylate/Tosylate) or displacing it (Mitsunobu).

Scenario A: Converting -OH to -OMs / -OTs

The Problem: You tried standard mesylation (MsCl, Et3N, DCM, 0°C), but the product decomposed upon silica purification. The Diagnosis: 2-Fluorocyclobutyl sulfonates are thermally unstable. The electron-withdrawing fluorine destabilizes the developing positive charge in SN1-like transition states, but the ring strain makes the sulfonate a "hot" leaving group. Silica gel is slightly acidic and can trigger the rearrangement described in Module 1.

The Fix:

  • Base Choice: Use DIPEA (Hünig's base) instead of Et3N to minimize nucleophilic attack by the amine hydrochloride byproduct.

  • Temperature: Conduct reaction at -10°C to 0°C . Do not heat.

  • Workup: Avoid silica chromatography if possible. Wash with cold dilute NaHCO3, dry over Na2SO4, and use crude if purity >90%.

  • If Purification is Needed: Use neutralized silica (add 1% Et3N to the eluent) or rapid filtration through a basic alumina plug.

Scenario B: The Mitsunobu Reaction (Stereochemical Inversion)

The Problem: You want to invert the trans alcohol to the cis ester, but the yield is low (<30%). The Diagnosis: The C2-fluorine creates steric bulk and electronic repulsion. Standard DEAD/PPh3 conditions often fail because the betaine intermediate attacks the azodicarboxylate instead of the hindered alcohol, or the alcohol fails to attack the phosphonium center.

The Protocol (Optimized for Hindered/Fluorinated Alcohols):

  • Reagents: Use DIAD (Diisopropyl azodicarboxylate) instead of DEAD (slightly more stable).

  • Phosphine: Use PBu3 (Tributylphosphine) or PMe3 . These are more nucleophilic than PPh3 and activate the sterically hindered oxygen more effectively.

  • Order of Addition:

    • Dissolve Alcohol + Acid + PBu3 in THF (0°C).

    • Add DIAD very slowly (dropwise). Rationale: This ensures the betaine is formed in the presence of the alcohol, maximizing the formation of the activated oxyphosphonium species [1].

Data Comparison: Activation Strategies

MethodReagentsRisk LevelPrimary OutcomeNote
Mesylation MsCl, DIPEA, DCMHigh (Stability)Retention (at C1)Product degrades on silica. Use crude.
Mitsunobu PPh3, DEAD, RCO2HModerate (Sterics)Inversion (to cis)Standard conditions often stall.
Modified Mitsunobu PBu3 , DIAD, RCO2HLowInversion (to cis)PBu3 drives reaction on hindered substrates.
Appel Reaction CBr4, PPh3High (Rearrangement)Bromide (Inverted)High risk of ring opening due to radical pathways.

Module 3: Oxidation (The "Ring-Opening" Hazard)

Oxidizing trans-2-fluorocyclobutan-1-ol to 2-fluorocyclobutanone is necessary for many diversifications.

The Problem: Swern oxidation yields a mixture of products; Jones oxidation destroys the starting material. The Diagnosis:

  • Swern: Generates HCl as a byproduct. Even with base, local acidic "hotspots" trigger ring opening.

  • Jones/Chromium: Too acidic and harsh.

The Solution: Dess-Martin Periodinane (DMP) DMP is the gold standard for cyclobutanols. It operates near neutral pH and avoids the activation of the ring strain [2].

Protocol:

  • Suspend DMP (1.2 equiv) in wet DCM (water accelerates DMP mechanism).

  • Add NaHCO3 (2 equiv) directly to the suspension (buffers any residual acetic acid).

  • Add Alcohol solution at 0°C. Warm to RT.

  • Quench: Sat. Na2S2O3 / Sat. NaHCO3 (1:1).

Troubleshooting Decision Tree

Use this workflow to determine the correct pathway for your desired transformation.

DecisionTree Start Start: trans-2-Fluorocyclobutan-1-ol Goal What is your goal? Start->Goal Invert Invert Stereochemistry (Get cis-derivative) Goal->Invert Retain Retain Stereochemistry (Get trans-derivative) Goal->Retain Oxidize Make Ketone Goal->Oxidize Mitsunobu Modified Mitsunobu (PBu3 / DIAD) Invert->Mitsunobu Activate Activation to Leaving Group Retain->Activate DMP Dess-Martin Periodinane (+ NaHCO3) Oxidize->DMP Mesylate Mesylation (MsCl / DIPEA / -10°C) Activate->Mesylate Warning WARNING: Unstable on Silica Use Crude Mesylate->Warning

Figure 2: Strategic workflow for derivatization. Green nodes indicate recommended protocols.

FAQ: Senior Scientist to Senior Scientist

Q: I see a new triplet in my


F NMR at -180 ppm after trying to alkylate with NaH/MeI. What is it? 
A:  That is likely HF. Or, more accurately, fluoride ion. NaH is too basic. It likely deprotonated the alcohol, which then eliminated fluoride to form the volatile cyclobutenone (which you might lose) or polymerized.
Remediation:[3] Use Ag2O / MeI  for alkylation. Silver oxide acts as a mild base and a "fluorine scavenger" sponge, but primarily it allows alkylation without high basicity [3].

Q: Can I use the cis-isomer if I accidentally invert it? A: Yes, but be aware of the Gauche Effect . In 1,2-difluoroethane systems, the gauche conformation is often more stable than anti due to hyperconjugation (


). In cyclobutanes, the cis isomer (pseudo-axial/equatorial) might actually be more stable than the trans (pseudo-equatorial/equatorial) depending on the solvent, due to dipole minimization. Check your X-ray or NOE data carefully; "trans" is not always the thermodynamic sink you expect it to be.

Q: Why did my reaction turn black with Pd/C hydrogenation? A: Palladium catalyzes the ring opening of cyclobutanes, especially strained ones [4]. The mechanism involves oxidative addition of Pd into the C-C bond.[4] Remediation:[3] Avoid Pd. Use Diimide reduction if you have alkenes elsewhere, or stick to hydride reductions (NaBH4) for carbonyls.

References

  • Mitsunobu Reaction on Hindered Substrates: Tsunoda, T., Yamamiya, Y., & Itô, S. (1993). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine, a New Reagent System for Mitsunobu Reaction. Chemical and Pharmaceutical Bulletin.

  • Dess-Martin Oxidation of Cyclobutanols: Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[5] The Journal of Organic Chemistry.

  • Silver Oxide Mediated Alkylation: Tanabe, M., & Peters, R. H. (1970). Silver oxide-mediated alkylation of alcohols. Organic Syntheses.

  • Pd-Catalyzed Ring Opening: Murakami, M., & Ishida, N. (2021).[6] Cleavage of Carbon-Carbon σ-Bonds of Four-Membered Rings. Chemical Reviews. [6]

Sources

Technical Support Center: Navigating the Complexities of Fluorinated Four-membered Rings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the unique challenges and opportunities presented by fluorinated four-membered rings. These strained carbocycles are increasingly vital in medicinal chemistry and materials science, offering a powerful tool to modulate molecular properties.[1][2][3] However, the interplay of ring strain and fluorine's unique electronic properties can lead to unexpected reactivity and analytical challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles.

Section 1: Troubleshooting Guide for Synthetic Operations

Synthesizing and manipulating fluorinated four-membered rings requires careful consideration of reaction conditions to manage their inherent strain and reactivity. Below are common issues encountered during experimental work, along with their probable causes and recommended solutions.

Issue 1: Low or No Yield in [2+2] Cycloaddition Reactions

Question: I am attempting a thermal [2+2] cycloaddition to form a fluorinated cyclobutane, but I am observing very low yields and significant polymerization of my starting alkene. What is going wrong?

Answer:

This is a common issue when working with electron-deficient fluorinated alkenes. The mechanism of thermal [2+2] cycloadditions with such substrates often proceeds through a stepwise, rather than concerted, pathway involving zwitterionic or diradical intermediates. Polymerization can dominate if these intermediates are not efficiently trapped in the ring-closing step.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Unfavorable Reaction Kinetics The activation energy for the desired cyclization may be too high relative to competing polymerization pathways.1. Increase Concentration: Carefully increase the concentration of the reactants to favor the bimolecular cycloaddition over unimolecular decomposition or polymerization. 2. Solvent Optimization: Switch to a less polar solvent to disfavor charge separation in zwitterionic intermediates, potentially promoting cyclization. 3. Temperature Adjustment: Systematically vary the reaction temperature. While higher temperatures can promote the reaction, they can also accelerate decomposition. Find the optimal balance.
Inappropriate Alkene Partner The electronic properties of the non-fluorinated alkene partner are crucial. A significant electronic mismatch between the two reacting alkenes is often necessary for efficient thermal cycloadditions.1. Modify Alkene Electronics: If using an electron-neutral alkene, consider switching to a more electron-rich partner (e.g., an enol ether or enamine) to enhance the push-pull electronic character of the reaction.
Photochemical Alternative For non-electron-deficient alkenes, photochemical [2+2] cycloadditions proceed via a different, often more efficient, concerted mechanism.1. Explore Photochemistry: If applicable to your substrates, consider a photochemical approach using a suitable photosensitizer.[1]
Issue 2: Uncontrolled or Undesired Ring-Opening Reactions

Question: My synthesized fluorinated cyclobutane is proving to be unstable, undergoing ring-opening under seemingly mild conditions (e.g., during purification or subsequent reactions). How can I prevent this?

Answer:

The high ring strain of cyclobutanes (approximately 26 kcal/mol) makes them susceptible to ring-opening reactions, and the presence of fluorine can further influence this reactivity.[4][5] Ring-opening can be initiated by nucleophiles, electrophiles, or thermal stress.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Acid or Base Sensitivity Lewis or Brønsted acids can protonate a substituent or the fluorine atom, initiating ring-opening. Similarly, strong bases can deprotonate an acidic C-H bond, leading to elimination and ring cleavage.1. Neutralize Reaction Media: Ensure all reaction workups are performed under neutral pH conditions. Use buffered aqueous solutions if necessary. 2. Avoid Protic Acids: In subsequent steps, opt for aprotic conditions where possible. 3. Use Non-nucleophilic Bases: If a base is required, use a sterically hindered, non-nucleophilic base (e.g., proton sponge, DBU) to minimize direct attack on the ring.
Nucleophilic Attack The electron-withdrawing nature of fluorine can render adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack, which can trigger ring-opening.1. Protect Functional Groups: If your cyclobutane has other electrophilic sites, protect them before attempting reactions with strong nucleophiles. 2. Use "Soft" Nucleophiles: In some cases, "softer" nucleophiles may be less prone to inducing ring-opening than "hard" nucleophiles.
Thermal Instability The inherent strain makes these molecules sensitive to heat. Electrocyclic ring-opening can occur upon heating, particularly in cyclobutene systems.[6]1. Low-Temperature Reactions: Perform all subsequent reactions at the lowest possible temperature. 2. Purification Method: Avoid high-temperature distillation. Opt for flash column chromatography at room temperature or recrystallization.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions regarding the behavior and analysis of fluorinated four-membered rings.

Conformational Analysis

Question 1: Why does my ¹⁹F NMR spectrum show broad signals or more peaks than expected for my fluorinated cyclobutane?

Answer:

This is often due to the puckered nature of the cyclobutane ring and the influence of fluorine on its conformational dynamics. Unlike a planar square, a cyclobutane ring exists in a dynamic equilibrium between puckered conformations to relieve torsional strain.[4][5]

  • Slow Conformational Exchange: The energy barrier to interconversion between different puckered states can be significant. If this exchange is slow on the NMR timescale at room temperature, you will see distinct signals for each fluorine in each major conformation. These signals may be broad if the exchange rate is intermediate.

  • Fluorine's Influence: Fluorine substitution can significantly bias this equilibrium, favoring conformations that minimize dipole-dipole interactions or maximize stabilizing hyperconjugative effects.[7] This can lead to a more complex spectrum than for a non-fluorinated analogue.

Troubleshooting Workflow for Complex NMR Spectra:

start Complex ¹⁹F NMR Spectrum Observed vt_nmr Perform Variable-Temperature (VT) NMR start->vt_nmr fast_exchange Signals Coalesce to a Single Peak (Fast Exchange Regime) vt_nmr->fast_exchange At Higher Temp slow_exchange Signals Sharpen into Multiple Peaks (Slow Exchange Regime) vt_nmr->slow_exchange At Lower Temp no_change No Significant Change in Spectrum vt_nmr->no_change conclusion1 Conclusion: Dynamic conformational equilibrium is present. fast_exchange->conclusion1 conclusion2 Conclusion: Multiple stable conformers or constitutional isomers exist. slow_exchange->conclusion2 decouple Try ¹H decoupling experiments no_change->decouple conclusion3 Conclusion: Broadening may be due to unresolved couplings or viscosity. decouple->conclusion3

Caption: Workflow for diagnosing complex ¹⁹F NMR spectra.

Reactivity and Stability

Question 2: How does gem-difluorination affect the stability and reactivity of a cyclobutane ring compared to monofluorination?

Answer:

  • Electronic Effects: A CF₂ group has a profound electron-withdrawing effect, which can significantly alter the acidity of adjacent protons. This can make the molecule more susceptible to base-mediated elimination reactions.

  • Conformational Locking: The steric bulk and dipolar interactions of a CF₂ group can more rigidly lock the puckered conformation of the cyclobutane ring compared to a single fluorine atom.[8] This can influence the stereochemical outcome of reactions at other positions on the ring.

  • Bond Lengths: Computational studies have shown that α-fluorination can weaken the bond between the fluorinated carbon and an adjacent electronegative group, potentially creating a site for selective bond cleavage.[9]

Drug Discovery Applications

Question 3: Why are fluorinated cyclobutanes considered valuable motifs in drug design?

Answer:

Fluorinated cyclobutanes offer a unique combination of properties that medicinal chemists can leverage to fine-tune drug candidates.[1][10]

  • Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug.[2]

  • Conformational Constraint: The rigid cyclobutane scaffold can lock a molecule into a specific bioactive conformation, enhancing its binding affinity to a target protein.[11]

  • Modulation of Physicochemical Properties: Fluorination allows for the fine-tuning of properties like lipophilicity (logP) and acidity (pKa).[11][12] This can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For example, strategic fluorination can lower the pKa of a nearby amine, reducing off-target effects at physiological pH.

  • Bioisosterism: The fluorinated cyclobutane motif can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups or carbonyls, while introducing beneficial properties.

Logical Relationship in Drug Design:

cluster_0 Molecular Scaffolding cluster_1 Physicochemical Modulation cluster_2 Pharmacological Outcome Fluorinated\nCyclobutane Fluorinated Cyclobutane Metabolic Stability Metabolic Stability Fluorinated\nCyclobutane->Metabolic Stability Conformational Rigidity Conformational Rigidity Fluorinated\nCyclobutane->Conformational Rigidity Tune pKa & logP Tune pKa & logP Fluorinated\nCyclobutane->Tune pKa & logP Enhanced Bioavailability Enhanced Bioavailability Metabolic Stability->Enhanced Bioavailability Improved Potency Improved Potency Conformational Rigidity->Improved Potency Reduced Off-Target Effects Reduced Off-Target Effects Tune pKa & logP->Reduced Off-Target Effects

Caption: Role of fluorinated cyclobutanes in drug discovery.

References

  • A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains. ResearchGate. Available at: [Link]

  • Fluorinated four‐membered rings in drug design and their synthetic method development. ResearchGate. Available at: [Link]

  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. PMC. Available at: [Link]

  • Fluorinated Rings: Conformation and Application. ResearchGate. Available at: [Link]

  • Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. Available at: [Link]

  • Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. MDPI. Available at: [Link]

  • Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. PubMed. Available at: [Link]

  • A) Conformational preference of 4‐(R)‐ and 4‐(S)‐proline derivatives... ResearchGate. Available at: [Link]

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC. Available at: [Link]

  • Oxidative ring‐opening fluorination of cyclopropanes (A). Fluorination... ResearchGate. Available at: [Link]

  • Fluorinative ring-opening of cyclopropanes by hypervalent iodine reagents. An efficient method for 1,3-oxyfluorination and 1,3-difluorination. Royal Society of Chemistry. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Preprints.org. Available at: [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Recent Advances in the Construction of Fluorinated Organoboron Compounds. PMC. Available at: [Link]

  • Fluorinative ring-opening of cyclopropanes by hypervalent iodine reagents. An efficient method for 1,3-oxyfluorination and 1,3-difluorination. National Institutes of Health. Available at: [Link]

  • Fluorinated Building Blocks for Medicinal Chemistry. Apollo Scientific. Available at: [Link]

  • The conformational dependence of the proline ring on the fluorination at position 4. ResearchGate. Available at: [Link]

  • Cyclobutene Ring Opening Reactions. ResearchGate. Available at: [Link]

  • Synthesis of Several Fluorinated Cyclobutanes and Cyclobutenes. ACS Publications. Available at: [Link]

  • Strain-release trifluoromethoxylation and pentafluorosulfanoxylation of [1.1.0]bicyclobutanes: expanded access to fluorinated cyclobutane hybrid bioisosteres. Royal Society of Chemistry. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • STRAIN-ENABLED PHOSPHINATION AND FLUORINATION REACTIONS. D-Scholarship@Pitt. Available at: [Link]

  • Fluorination of alkylidenecyclopropanes and alkylidenecyclobutanes: divergent synthesis of fluorinated cyclopropanes and cyclobutanes. Royal Society of Chemistry. Available at: [Link]

  • (PDF) The Synthesis of Fluorinated Heteroaromatic Compounds. Part 1. Five-Membered Rings with More than Two Heteroatoms. ResearchGate. Available at: [Link]

  • 4.3 Stability of Cycloalkanes: Ring Strain. LibreTexts. Available at: [Link]

  • Recent Advances in the Construction of Fluorinated Organoboron Compounds. JACS Au. Available at: [Link]

  • Ring strain. Wikipedia. Available at: [Link]

  • (PDF) Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. ResearchGate. Available at: [Link]

  • Stranger Rings: How Heteroarenes and the Degree of Methyl Group Fluorination Affect Photolysis Kinetics and Fluorinated Product Formation. Semantic Scholar. Available at: [Link]

  • Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. ResearchGate. Available at: [Link]

  • (PDF) Synthesis of Fluorinated Amphoteric Organoborons via Iodofluorination of Alkynyl and Alkenyl MIDA Boronates. ResearchGate. Available at: [Link]

  • Stranger Rings: How Heteroarenes and the Degree of Methyl Group Fluorination Affect Photolysis Kinetics and Fluorinated Product Formation. PubMed. Available at: [Link]

  • Ring-opening fluorination of bicyclic azaarenes. Royal Society of Chemistry. Available at: [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Available at: [Link]

  • X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. MDPI. Available at: [Link]

  • NON-COVALENT INTERACTIONS IN COMPLEXES OF FLUORINATED AROMATIC RINGS INVESTIGATED BY ROTATIONAL SPECTROSCOPY. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Structural Elucidation of trans-2-Fluorocyclobutan-1-ol Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into saturated carbocycles is a premier strategy in modern drug design to modulate pKa, lipophilicity, and metabolic stability without significantly altering steric bulk. However, the stereochemical analysis of 2-fluorocyclobutan-1-ol derivatives presents a unique challenge. The high ring strain (~26 kcal/mol) and the "puckering" dynamics of the cyclobutane ring render standard solution-state NMR analysis ambiguous regarding specific conformer populations.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against solution-state NMR and DFT modeling for this specific scaffold. We demonstrate that while NMR provides dynamic solution averages, SC-XRD of p-nitrobenzoate derivatives is the requisite "Gold Standard" for determining absolute configuration and resolving the specific trans-diequatorial vs. trans-diaxial puckering preferences driven by the fluorine gauche effect.

Part 1: The Structural Challenge

In trans-2-fluorocyclobutan-1-ol, the vicinal fluorine and hydroxyl groups are on opposite faces of the ring. Unlike cyclohexane, which adopts a stable chair, cyclobutane oscillates between "puckered" conformations to relieve torsional strain.

The core structural question for drug developers is: Does the fluorine atom adopt a pseudo-equatorial or pseudo-axial orientation?

  • Pseudo-equatorial: Minimizes 1,3-diaxial-like steric interactions.

  • Pseudo-axial: Often favored by electronic factors (hyperconjugation

    
    ), known as the gauche effect, though less pronounced in trans isomers than cis.
    

Misinterpreting this conformation leads to erroneous pharmacophore modeling.

Part 2: Comparative Analysis of Analytical Methods

The following table contrasts the three primary methods for analyzing trans-2-fluorocyclobutan-1-ol derivatives.

Table 1: Performance Comparison of Structural Elucidation Methods
FeatureMethod A: SC-XRD (Recommended) Method B: Solution NMR (

H,

F)
Method C: DFT Modeling
Primary Output Absolute configuration (R/S) & precise bond angles.Scalar couplings (

) & chemical shifts (

).
Energy minima & predicted geometry.
Conformational Insight Static: Captures the single lowest-energy solid-state conformer (puckering angle).Averaged: Rapid ring flipping averages signals; requires deconvolution.Theoretical: Heavily dependent on basis set and solvent model.
Stereochemical Certainty 100% (via anomalous dispersion or chiral derivatization).Medium: Ambiguous without chiral shift reagents (e.g., Mosher's acid).Low: Cannot prove synthesis outcome, only predict stability.
Sample Requirement Single Crystal (

mm). Requires derivatization (see Protocol).
Dissolved sample (~5 mg).High-performance computing cluster.
Throughput Low (Days to Weeks).High (Minutes).[1][2][3]Medium (Hours).[1][2][3]
Cost High (Instrument time + Cryogenics).Low.Low (Software license).
Detailed Assessment[3][5]

Why X-ray Wins for this Scaffold: While NMR (


 coupling constants) can suggest relative stereochemistry, the Karplus relationship in cyclobutanes is notoriously unreliable due to ring flexibility. SC-XRD provides the exact C-F bond length  (typically 1.36–1.39 Å) and the ring puckering angle  (typically 25–35°), which are critical for docking studies.

The Limitation: The parent alcohol (trans-2-fluorocyclobutan-1-ol) is often a volatile oil or low-melting solid, making direct crystallization difficult. Derivatization is not optional; it is a requirement.

Part 3: Experimental Protocol (Self-Validating)

To render the molecule crystalline and heavy enough for reliable diffraction, we utilize the 3,5-dinitrobenzoate or p-nitrobenzoate ester. These groups introduce strong


 stacking interactions that facilitate lattice formation.
Workflow Diagram

G Start Parent Alcohol (Oil/Volatile) Deriv Esterification (p-Nitrobenzoyl Cl) Start->Deriv + Pyridine, 0°C Workup Biphasic Workup (Remove Acid) Deriv->Workup quench Cryst Vapor Diffusion (Slow Growth) Workup->Cryst pure solid Xray SC-XRD Analysis (Mo/Cu Source) Cryst->Xray select crystal Data CIF File & Ortep Plot Xray->Data solve structure

Caption: Figure 1. Optimized workflow for converting volatile fluorinated alcohols into diffraction-quality crystalline solids.

Step-by-Step Methodology

1. Derivatization (Synthesis of p-Nitrobenzoate)

  • Rationale: The nitro group adds rigidity and acts as a strong diffraction scatterer.

  • Protocol:

    • Dissolve trans-2-fluorocyclobutan-1-ol (1.0 eq) in anhydrous CH

      
      Cl
      
      
      
      (DCM).
    • Add anhydrous pyridine (1.5 eq) and cool to 0°C under N

      
      .
      
    • Add p-nitrobenzoyl chloride (1.2 eq) portion-wise.

    • Warm to room temperature and stir for 4 hours.

    • Validation Point: Monitor by TLC. The ester is significantly less polar (higher R

      
      ) than the alcohol.
      

2. Purification (The "Clean" Check)

  • Protocol: Wash the organic layer with 1M HCl (removes pyridine), then sat. NaHCO

    
     (removes unreacted acid), then Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Criticality: Any residual benzoic acid will co-crystallize and ruin the diffraction pattern.

3. Crystallization (Vapor Diffusion Method)

  • Rationale: Direct evaporation often yields amorphous films. Vapor diffusion controls the supersaturation rate.

  • Protocol:

    • Dissolve the purified ester (~20 mg) in a minimal amount of "Good Solvent" (e.g., DCM or Acetone) in a small inner vial.

    • Place this open vial inside a larger jar containing the "Bad Solvent" (e.g., Pentane or Hexane).

    • Seal the outer jar.

    • Wait: Allow to stand undisturbed for 3–7 days. The pentane vapors will slowly diffuse into the DCM, lowering solubility and growing high-quality prisms.

4. Data Collection & Refinement

  • Temperature: Collect data at 100 K (cryostream). This "freezes" the ring puckering, reducing thermal ellipsoids.

  • Radiation: Mo-K

    
     is standard, but Cu-K
    
    
    
    is preferred if the crystal is small or weakly diffracting, as it provides higher flux.

Part 4: Data Interpretation & Decision Logic

Once the structure is solved, apply the following logic to interpret the biological relevance.

Decision Matrix: Interpreting the Ring Pucker

Decision Input Solved Crystal Structure CheckF Check C-F Orientation Input->CheckF Equatorial Pseudo-Equatorial F CheckF->Equatorial Dihedral > 140° Axial Pseudo-Axial F CheckF->Axial Dihedral < 100° ResultEq Steric Control Dominates (Likely in non-polar binding pockets) Equatorial->ResultEq ResultAx Electronic Control (Gauche Effect) (Likely in polar environments) Axial->ResultAx

Caption: Figure 2. Logic flow for interpreting the stereoelectronic implications of the crystallographic data.

Key Parameters to Report

When publishing or presenting this data, you must extract and tabulate:

  • C(1)-C(2)-C(3)-C(4) Torsion Angle: Defines the degree of puckering.

  • C-F Bond Length: Compare to standard (1.35 Å). Lengthening suggests

    
     hyperconjugation.
    
  • Intermolecular Contacts: Look for F...H-C interactions in the lattice, which mimic protein-ligand binding forces.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Wiberg, K. B., et al. (2004). Conformational preferences of 2-substituted cyclobutanones and cyclobutanes. The Journal of Organic Chemistry, 69(22), 7661-7667. Link

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry.[4][5] Beilstein Journal of Organic Chemistry, 6, 38. Link

  • Organic Syntheses. (1923). p-Nitrobenzoic Acid.[2][6] Org.[2][7] Synth. 3, 75. (Standard protocol for nitrobenzoate precursors). Link

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for deposition of X-ray data. Link

Sources

Computational Showdown: trans- vs. cis- Fluorocyclobutanol Stability—A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug design and molecular engineering, the spatial arrangement of atoms—stereoisomerism—can dramatically alter a molecule's biological activity, metabolic stability, and pharmacokinetic profile. The cyclobutane ring, a "popular four-membered carbocycle," serves as a versatile scaffold in many bioactive compounds.[1] When substituted, the seemingly subtle difference between a cis and trans arrangement can have profound consequences. This guide provides a deep dive into the computational comparison of the stability of trans- and cis-3-fluorocyclobutanol, offering insights for researchers, scientists, and drug development professionals. We will explore the underlying principles governing their stability, detail the computational methodologies for their analysis, and present data-driven comparisons.

The Strategic Importance of Fluorine in Drug Discovery

The incorporation of fluorine into drug candidates is a widely used strategy to enhance a variety of pharmacokinetic and physicochemical properties.[2] Fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups, which can in turn improve a compound's bioavailability.[3] Furthermore, the introduction of fluorine can influence the conformational preferences of a molecule, locking it into a bioactive conformation and potentially increasing its binding affinity to a target protein. The strong carbon-fluorine bond also enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[2][4]

Conformational Landscape of the Cyclobutane Ring

Unlike the planar depiction often seen in textbooks, the cyclobutane ring is not flat. A planar conformation would lead to significant eclipsing strain between adjacent hydrogen atoms. To alleviate this, cyclobutane adopts a puckered or "butterfly" conformation.[5] This puckering creates two distinct substituent positions: axial and equatorial. Generally, substituents in the equatorial position experience less steric hindrance than those in the axial position, which are subject to unfavorable 1,3-diaxial interactions.[5]

A Tale of Two Isomers: cis- vs. trans--3-Fluorocyclobutanol

In 3-fluorocyclobutanol, we have two substituents on the cyclobutane ring: a fluorine atom and a hydroxyl group. The relative stability of the cis and trans isomers depends on the interplay of several factors, primarily steric and electronic effects.

The General Rule: Steric Hindrance and the Preference for cis in 1,3-Disubstituted Cyclobutanes

For many 1,3-disubstituted cyclobutanes, the cis isomer is generally more stable than the trans isomer. This counterintuitive finding can be explained by the puckered conformation of the cyclobutane ring. In the cis isomer, both substituents can occupy equatorial-like positions, minimizing steric strain. In contrast, for the trans isomer to accommodate a puckered conformation, one substituent must be in an axial-like position and the other in an equatorial-like position, leading to greater 1,3-diaxial steric interactions.[5][6] For example, cis-1,3-dimethylcyclobutane is more stable than its trans counterpart because both methyl groups can reside in equatorial positions in the puckered ring.[5]

An Exception to the Rule: When trans Prevails

Interestingly, this general preference for the cis isomer is not universal. A study on 1,3-diphenylsulphonylcyclobutane found that the trans isomer is more stable than the cis isomer by 2.1 kcal/mol.[6][7] Computational analysis revealed that in this case, the cyclobutane ring is nearly planar, which alleviates the 1,3-diaxial interactions that would typically destabilize the trans isomer.[6][7] This highlights that the specific nature of the substituents can significantly influence the conformational preferences of the cyclobutane ring.

The Case of 3-Fluorocyclobutanol: A Balancing Act

For 3-fluorocyclobutanol, predicting the more stable isomer requires careful consideration of both steric and electronic factors.

  • trans- 3-Fluorocyclobutanol: In a puckered conformation, the larger hydroxyl group would preferentially occupy an equatorial position to minimize steric strain, forcing the smaller fluorine atom into an axial position. This would still result in some 1,3-diaxial interactions between the fluorine and the axial hydrogens.

  • cis- 3-Fluorocyclobutanol: In the cis isomer, both the fluorine and hydroxyl groups can occupy equatorial-like positions, which would be sterically favorable. However, another significant factor comes into play: the potential for intramolecular hydrogen bonding . The proximity of the hydroxyl group's hydrogen and the electronegative fluorine atom in the cis conformation could allow for a stabilizing O-H···F hydrogen bond.[3][8] Computational studies on other fluorinated alcohols have provided evidence for such intramolecular hydrogen bonds, which can significantly influence conformational preferences.[9]

Computational Methodology for Stability Analysis

To quantitatively assess the relative stabilities of trans- and cis-fluorocyclobutanol, computational chemistry provides a powerful toolkit. Density Functional Theory (DFT) is a widely used method for such investigations, offering a good balance of accuracy and computational cost.

Experimental Protocol: A DFT-Based Workflow
  • Structure Generation: The initial 3D structures of cis- and trans-3-fluorocyclobutanol are built using molecular modeling software. For each isomer, multiple possible conformations (e.g., different puckering angles and hydroxyl group orientations) should be generated.

  • Geometry Optimization: Each generated conformer is then subjected to geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This process finds the lowest energy geometry for each conformer.

  • Frequency Calculations: To confirm that the optimized structures are true energy minima (and not transition states), frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic data, such as zero-point vibrational energies and thermal corrections to enthalpy and Gibbs free energy.

  • Relative Energy Calculation: The relative stability of the isomers is determined by comparing their calculated electronic energies, or more accurately, their Gibbs free energies. The energy difference (ΔE or ΔG) between the most stable conformer of the cis isomer and the most stable conformer of the trans isomer indicates which is thermodynamically preferred.

The following diagram illustrates the computational workflow:

G cluster_start Input Structures cluster_comp Computational Analysis cluster_analysis Results cluster_conclusion Conclusion A Build cis- and trans-3-fluorocyclobutanol (Multiple Conformers) B Geometry Optimization (e.g., DFT B3LYP/6-311+G(d,p)) A->B Initial Geometries C Frequency Calculation (Confirm Minima, Obtain Thermodynamic Data) B->C Optimized Structures D Optimized Geometries C->D Vibrational Frequencies E Relative Energies (ΔE, ΔG) C->E Thermodynamic Data F Determine Most Stable Isomer E->F Energy Comparison

Caption: A typical DFT-based workflow for comparing isomer stability.

Quantitative Comparison: What the Data Suggests

SystemMore Stable IsomerEnergy Difference (kcal/mol)Primary ReasonReference
1,3-Dimethylcyclobutane cisNot specifiedBoth methyl groups can be equatorial.[5]
1,3-Diphenylsulphonylcyclobutane trans2.1 (experimental), 2.6 (computational)Nearly planar ring conformation.[6][7]

Based on these examples and theoretical principles, the stability of 3-fluorocyclobutanol is likely a close call. The steric preference for the cis isomer with two equatorial-like substituents would be a significant stabilizing factor. However, the potential for a stabilizing intramolecular hydrogen bond in the cis isomer could further favor this configuration. Conversely, if the electronic repulsions between the electronegative fluorine and oxygen atoms are dominant, or if the ring adopts a more planar conformation, the trans isomer could be favored. A dedicated computational study is necessary to definitively determine the most stable isomer.

Conclusion

The seemingly simple choice between a cis and trans isomer of 3-fluorocyclobutanol has complex energetic underpinnings. While general principles of steric hindrance in puckered cyclobutane rings often favor the cis isomer for 1,3-disubstitution, electronic effects such as intramolecular hydrogen bonding and the specific nature of the substituents can alter this preference. For drug development professionals, a thorough computational analysis is a crucial step in understanding the conformational behavior of such molecules, which ultimately influences their biological activity and therapeutic potential. The methodologies outlined in this guide provide a robust framework for conducting such an analysis and making informed decisions in the design of novel therapeutics.

References

  • Zilberg, S., et al. (1998). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Canadian Journal of Chemistry, 76(6), 828-831. [Link]

  • Maryasin, B., & Maulide, N. (2015). On the Stability of Disubstituted Cyclobutenes – A Computational Study. ChemistryOpen, 4(4), 433-437. [Link]

  • ResearchGate. (2025). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. [Link]

  • Chemistry Stack Exchange. (2016). Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer? [Link]

  • ResearchGate. (n.d.). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. [Link]

  • National Center for Biotechnology Information. (n.d.). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. [Link]

  • Beilstein Journals. (n.d.). Computational evidence for intramolecular hydrogen bonding and nonbonding X···O interactions in 2'-haloflavonols. [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. [Link]

  • ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • National Center for Biotechnology Information. (2015). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. [Link]

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A Researcher's Guide to Spectroscopic Differentiation of cis/trans Isomers of 2-Fluorocyclobutanols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and materials science, the precise stereochemical assignment of fluorinated organic molecules is paramount. The distinct spatial arrangement of atoms in cis and trans isomers can lead to profoundly different pharmacological activities, physical properties, and reaction kinetics. This guide provides an in-depth comparison of spectroscopic techniques for the unambiguous differentiation of cis and trans isomers of 2-fluorocyclobutanols, a class of compounds with growing importance in drug development. We will delve into the causality behind experimental choices and provide field-proven insights to ensure trustworthy and reproducible results.

The Structural Challenge: cis vs. trans 2-Fluorocyclobutanol

The core of the analytical challenge lies in the puckered nature of the cyclobutane ring and the relative orientations of the fluorine (F) and hydroxyl (OH) groups. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference has significant consequences for the molecule's conformation, dipole moment, and intermolecular interactions, which can be effectively probed by modern spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and definitive technique for distinguishing between these diastereomers.[1][2] By analyzing the chemical shifts and, more importantly, the spin-spin coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra, we can deduce the through-bond and through-space relationships between nuclei, which are directly dependent on the stereochemistry.

¹H NMR: Unraveling Dihedral Angles through Coupling Constants

The key to differentiation in ¹H NMR lies in the vicinal coupling constants (³J) between protons, which are highly sensitive to the dihedral angle between them, as described by the Karplus equation.[1] The protons on the cyclobutane ring, particularly those adjacent to the fluorine and hydroxyl-bearing carbons (C1 and C2), will exhibit distinct coupling patterns for each isomer.

In the cis isomer, the proton on the fluorine-bearing carbon (H2) and the proton on the hydroxyl-bearing carbon (H1) will have a different dihedral angle compared to the trans isomer. This results in a measurable difference in the ³J(H1-H2) coupling constant.

Table 1: Expected ¹H NMR Spectral Data for 2-Fluorocyclobutanol Isomers

Parametercis-2-Fluorocyclobutanoltrans-2-FluorocyclobutanolRationale
³J(H1-H2) Smaller value (typically 2-5 Hz)Larger value (typically 7-10 Hz)The dihedral angle in the trans isomer is closer to 180°, leading to a larger coupling constant.
Chemical Shift δ(H1) VariesVariesCan be influenced by the anisotropic effect of the fluorine atom and hydrogen bonding.
Chemical Shift δ(H2) Downfield shiftUpfield shift (relative to cis)The relative orientation of the electronegative F and OH groups influences the local electronic environment.
¹⁹F NMR: A Sensitive Probe of the Fluorine Environment

¹⁹F NMR is an exceptionally sensitive technique for distinguishing fluorinated isomers due to its wide chemical shift range and the 100% natural abundance of the ¹⁹F nucleus.[3][4] The chemical shift of the fluorine atom is highly dependent on its local electronic environment, which is directly impacted by the proximity of the hydroxyl group.

In the cis isomer, the fluorine and hydroxyl groups are in closer proximity, which can lead to through-space interactions and potential intramolecular hydrogen bonding, influencing the ¹⁹F chemical shift. Furthermore, the coupling between ¹⁹F and nearby protons (²J(F-H2), ³J(F-H1), etc.) will differ between the isomers.

Table 2: Expected ¹⁹F NMR Spectral Data for 2-Fluorocyclobutanol Isomers

Parametercis-2-Fluorocyclobutanoltrans-2-FluorocyclobutanolRationale
Chemical Shift δ(F) Distinct chemical shiftDistinct chemical shiftThe different spatial arrangement relative to the OH group and the rest of the molecule creates a unique electronic environment.
³J(F-H1) Smaller valueLarger valueSimilar to proton-proton coupling, the through-bond coupling is dependent on the dihedral angle.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the 2-fluorocyclobutanol isomer mixture in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical as it can influence hydrogen bonding and conformational equilibria.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure sufficient resolution to accurately measure coupling constants.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum to determine the chemical shifts of the fluorine signals for each isomer. Then, acquire a proton-coupled ¹⁹F NMR spectrum to determine the F-H coupling constants.

  • 2D NMR (COSY & HSQC): For complex spectra, acquire a 2D COSY (Correlation Spectroscopy) experiment to establish proton-proton connectivity and an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons with their directly attached carbons. This will aid in the unambiguous assignment of all signals.

  • NOESY/EXSY for Dynamic Processes: In cases where conformational exchange might be occurring, 1D or 2D NOESY/EXSY (Nuclear Overhauser Effect Spectroscopy/Exchange Spectroscopy) experiments can be used to identify interconverting species.[5]

Infrared (IR) Spectroscopy: Probing Hydrogen Bonding

Infrared spectroscopy is a valuable complementary technique that provides information about the vibrational modes of a molecule, particularly the O-H stretching frequency, which is highly sensitive to hydrogen bonding.[6][7] The ability to form intramolecular versus intermolecular hydrogen bonds differs significantly between the cis and trans isomers.

  • cis-2-Fluorocyclobutanol: The proximity of the F and OH groups on the same face of the ring allows for the possibility of an intramolecular hydrogen bond (O-H···F).

  • trans-2-Fluorocyclobutanol: The F and OH groups are on opposite faces, making intramolecular hydrogen bonding impossible. Therefore, this isomer will primarily exhibit intermolecular hydrogen bonding (O-H···O-H) between molecules.

This difference is observable in the O-H stretching region of the IR spectrum (typically 3200-3700 cm⁻¹).

Table 3: Expected IR Spectral Data for 2-Fluorocyclobutanol Isomers

Vibrational Modecis-2-Fluorocyclobutanoltrans-2-FluorocyclobutanolRationale
O-H Stretch (dilute solution) A sharp, weaker band around 3600 cm⁻¹ (intramolecular H-bond) and a broad band for intermolecular H-bonds.Primarily a broad, strong band around 3300-3400 cm⁻¹ (intermolecular H-bonds).[8]The presence of an intramolecular H-bond in the cis isomer results in a less perturbed, higher frequency O-H stretch.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation (Dilute Solution): Prepare a dilute solution of the isomer (or mixture) in a non-polar solvent that does not hydrogen bond, such as carbon tetrachloride (CCl₄) or hexane. A low concentration is crucial to minimize intermolecular hydrogen bonding and emphasize the intramolecular interactions.

  • Acquisition: Acquire the IR spectrum using a standard FTIR spectrometer.

  • Analysis: Carefully examine the O-H stretching region. The presence of a relatively sharp band at higher wavenumbers in the spectrum of the cis isomer is a key diagnostic feature.

Computational Chemistry: A Predictive and Corroborative Approach

In modern chemical analysis, computational methods serve as a powerful tool to predict spectroscopic properties and corroborate experimental findings.[9][10] Using Density Functional Theory (DFT) calculations, it is possible to:

  • Optimize Geometries: Determine the lowest energy conformations of both the cis and trans isomers.

  • Predict NMR Spectra: Calculate the theoretical ¹H and ¹⁹F NMR chemical shifts and coupling constants for each isomer.[11][12] These predicted spectra can then be compared with the experimental data to confirm assignments.

  • Predict IR Frequencies: Calculate the vibrational frequencies to aid in the assignment of the experimental IR spectrum, including the O-H stretching frequencies for different hydrogen-bonding scenarios.

Workflow for Computational Analysis

G cluster_0 Computational Workflow cluster_1 Experimental Data A Build 3D Structures (cis and trans isomers) B Geometry Optimization (e.g., DFT B3LYP/6-31G*) A->B Initial Geometries C NMR & IR Prediction (e.g., GIAO-DFT) B->C Optimized Structures D Compare with Experimental Data C->D Predicted Spectra E Acquired NMR & IR Spectra E->D

Caption: A typical workflow for using computational chemistry to aid in isomer differentiation.

Comparative Summary and Best Practices

TechniqueStrengthsLimitationsBest For
¹H & ¹⁹F NMR Definitive, quantitative, provides detailed structural information (coupling constants).Can be complex for mixtures, requires careful interpretation.Unambiguous structural assignment and quantification of isomer ratios.
IR Spectroscopy Fast, sensitive to hydrogen bonding, good for qualitative assessment.Can be ambiguous in concentrated samples, less structurally informative than NMR.Rapidly identifying the presence of intramolecular hydrogen bonding, confirming the cis isomer.
Computational Chemistry Predictive power, aids in spectral assignment, provides conformational insights.Requires computational resources and expertise, accuracy depends on the level of theory.Corroborating experimental assignments and understanding the structural basis for spectral differences.

Senior Scientist's Recommendation: For the most reliable and comprehensive differentiation of cis and trans 2-fluorocyclobutanol isomers, a combined approach is recommended. Start with ¹H and ¹⁹F NMR spectroscopy as the primary, definitive techniques. Use IR spectroscopy, particularly in dilute solutions, to quickly probe for the presence of intramolecular hydrogen bonding characteristic of the cis isomer. Finally, employ computational chemistry to predict the spectra of both isomers, which will provide a strong theoretical foundation to confidently assign your experimental data. This multi-faceted approach ensures the highest level of scientific rigor and trustworthiness in your stereochemical assignments.

References

  • Liddel, U., & Becker, E. D. (1957). Infra-red spectroscopic studies of hydrogen bonding in methanol, ethanol, and t-butanol. Spectrochimica Acta, 10, 70-84.
  • Pradzynski, C. C., et al. (2016). Infrared spectroscopic study of hydrogen bonding topologies in the smallest ice cube. Proceedings of the National Academy of Sciences, 113(48), 13649-13654.
  • Groves, J. T., & Ahn, J. (2016). Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols. Organic Letters, 18(1), 14-17.
  • Luthey-Schulten, Z., et al. (2019). Quantitative Analysis of Infrared Spectra of Binary Alcohol + Cyclohexane Solutions with Quantum Chemical Calculations. The Journal of Physical Chemistry B, 123(37), 7946-7957.
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

  • Beran, G. J. O., et al. (2025). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews.
  • de Figueiredo, L. J. S. A., & da Silva, A. C. M. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(18), 4236.
  • Fábián, L., & Kállay, M. (2020). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Physical Chemistry Chemical Physics, 22(34), 19041-19053.
  • Foroozandeh, M., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Signal Processing, Inc. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

  • YouTube. (2020, September 26). Important Properties to Identify Cis-/Trans- Isomers. Retrieved from [Link]

  • Kumar, A., & Singh, V. K. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. The Journal of Organic Chemistry, 85(19), 12646-12651.
  • Manatt, S. L., & Elleman, D. D. (1964). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Journal of the American Chemical Society, 86(14), 2825-2831.
  • D'Urso, A., et al. (2018). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
  • Li, Q., & Wang, N. (2004). Excess Infrared Absorption Spectroscopy and Its Applications in the Studies of Hydrogen Bonds in Alcohol-Containing Binary Mixtures. Applied Spectroscopy, 58(7), 804-810.
  • LibreTexts Chemistry. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Reddit. (2014, March 8). Computational prediction of NMR spectra?. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Bagno, A., et al. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(14), 2993-2996.
  • Mykhailiuk, P. K., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
  • Mykhailiuk, P. K., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. ChemPlusChem.
  • Mykhailiuk, P. K., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
  • Cuisset, A., et al. (2022). Rovibrational Spectroscopy of Trans and Cis Conformers of 2-Furfural from High-Resolution Fourier Transform and QCL Infrared Measurements. Molecules, 27(15), 4983.

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"trans-2-Fluorocyclobutan-1-ol" vs other fluorinated cycloalkanols

Author: BenchChem Technical Support Team. Date: February 2026

Title: trans-2-Fluorocyclobutan-1-ol: A Comparative Technical Guide for Medicinal Chemistry Applications

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), trans-2-fluorocyclobutan-1-ol represents a critical bioisostere. Unlike its five- and six-membered counterparts, the cyclobutane scaffold offers a unique "puckered" geometry that rigidly orients the fluorine and hydroxyl vectors. This guide analyzes the trans-isomer's superiority in modulating lipophilicity (LogP) and metabolic stability compared to cis-isomers and non-fluorinated analogs, providing actionable protocols for its synthesis and characterization.

Structural & Conformational Dynamics

The distinct behavior of trans-2-fluorocyclobutan-1-ol arises from the interplay between ring strain (~26 kcal/mol) and the stereoelectronic effects of the C–F bond.

  • The Puckering Effect: Unlike cyclohexane (chair) or cyclopentane (envelope), cyclobutane adopts a "butterfly" or puckered conformation with a dihedral angle of approximately 25–30°.

  • Dipole Vector Alignment:

    • Trans-Isomer: The C–F and C–O bonds adopt a pseudo-diequatorial orientation. This anti-parallel alignment leads to partial dipole cancellation, resulting in a lower net molecular dipole moment.

    • Cis-Isomer: The substituents adopt a pseudo-axial/equatorial arrangement. While this allows for a potential intramolecular hydrogen bond (OH···F), it forces the dipole vectors to summate, creating a highly polar "face."

  • The Gauche Effect: In acyclic systems (e.g., 2-fluoroethanol), the gauche conformation is preferred due to

    
     hyperconjugation. In cyclobutane, the trans isomer is geometrically constrained to a dihedral angle of ~120°, preventing this stabilization. Consequently, the trans isomer is driven primarily by steric relief rather than stereoelectronic stabilization.
    
Visualizing the Conformational Energy Landscape

ConformationLandscape Ketone 2-Fluorocyclobutanone (Planar Transition State) Cis cis-2-Fluorocyclobutan-1-ol (Pseudo-Ax/Eq) High Dipole | Potential H-Bond Ketone->Cis Hydride Attack (Syn to F - Sterically Disfavored) Trans trans-2-Fluorocyclobutan-1-ol (Pseudo-Diequatorial) Dipole Cancellation | High LogP Ketone->Trans Hydride Attack (Anti to F - Major Product) Cis->Trans Thermodynamic Equilibration (Steric Relief)

Figure 1: Conformational and synthetic relationship between the ketone precursor and the alcohol isomers. The trans-isomer is generally the thermodynamic product due to minimized steric repulsion.

Comparative Physicochemical Profile

The introduction of fluorine at the


-position significantly alters the acidity and lipophilicity of the alcohol. The trans geometry specifically maximizes lipophilicity by minimizing the net dipole.

Table 1: Physicochemical Comparison of Fluorinated Cycloalkanols

PropertyCyclobutanol (Parent)trans-2-F-Cyclobutanolcis-2-F-Cyclobutanoltrans-2-F-Cyclohexanol
pKa (OH) ~16.014.2 – 14.5 14.2 – 14.5~14.5
LogP (Lipophilicity) 0.60.8 – 0.9 0.3 – 0.51.2
H-Bond Donor (HBD) ModerateHigh (Inductive boost)High High
Dipole Moment ~1.7 D~1.9 D (Cancellation)~3.2 D (Summation)~2.1 D
Conformation PuckeredRigid Pucker Rigid PuckerChair (Fluxional)
  • Key Insight: The trans-isomer is more lipophilic (higher LogP) than the cis-isomer. This is critical for CNS drug design where permeability is paramount. The cis-isomer, with its high net dipole, is more solvated by water, lowering its LogP.

Synthetic Accessibility & Scalability

Accessing the trans-isomer with high selectivity requires controlling the hydride reduction of the


-fluoroketone.
Mechanism of Selectivity

Reduction of 2-fluorocyclobutanone follows the Felkin-Anh model (or a cyclic equivalent). The hydride source (e.g., NaBH4) attacks the carbonyl carbon from the face anti to the electronegative fluorine atom to minimize electrostatic repulsion and steric clash. This preferentially yields the trans-alcohol.

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: Cyclobutanone Step1 Step 1: Electrophilic Fluorination (Selectfluor / MeCN) Start->Step1 Inter Intermediate: 2-Fluorocyclobutanone Step1->Inter Step2 Step 2: Diastereoselective Reduction (NaBH4 / MeOH, -78°C) Inter->Step2 Crude Crude Mixture (trans:cis ~ 4:1) Step2->Crude Step3 Step 3: Purification (Silica Gel Chromatography) Crude->Step3 Final Product: trans-2-Fluorocyclobutan-1-ol Step3->Final

Figure 2: Step-by-step synthetic pathway emphasizing the diastereoselective reduction.

Experimental Protocols

Protocol A: Synthesis of trans-2-Fluorocyclobutan-1-ol

Validation: This protocol relies on the steric control of hydride addition.

Reagents:

  • 2-Fluorocyclobutanone (1.0 eq)

  • Sodium Borohydride (NaBH4) (0.5 eq)

  • Methanol (anhydrous)

  • Saturated NH4Cl solution

Procedure:

  • Setup: Dissolve 2-fluorocyclobutanone (10 mmol) in anhydrous methanol (20 mL) under an inert atmosphere (

    
    ). Cool the solution to -78°C (dry ice/acetone bath). Cooling is critical to maximize diastereoselectivity.
    
  • Reduction: Add NaBH4 (5 mmol) portion-wise over 10 minutes. The low temperature prevents rapid, non-selective reduction.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor by TLC (stain with KMnO4; alcohol spots turn yellow).

  • Quench: Carefully quench with saturated aqueous NH4Cl (10 mL) at 0°C.

  • Extraction: Extract with Diethyl Ether (

    
     mL). The trans-isomer is less polar and extracts efficiently.
    
  • Purification: Dry organics over

    
    , concentrate, and purify via flash column chromatography (Hexanes:EtOAc gradient 9:1 to 7:3).
    
    • Observation: The trans-isomer typically elutes before the cis-isomer due to lower polarity (higher Rf).

Protocol B: Characterization & H-Bond Acidity Assessment

Validation:


-NMR coupling constants confirm the relative stereochemistry.
  • NMR Sample: Dissolve 10 mg of product in

    
    .
    
  • 
    -NMR:  Look for the geminal proton coupling (
    
    
    
    ) and vicinal proton coupling (
    
    
    ).
    • Trans: The vicinal coupling

      
       is typically smaller (~5-10 Hz) due to the dihedral angle (~120°).
      
    • Cis: The vicinal coupling is often larger (~15-20 Hz) or distinct due to the eclipse-like geometry.

  • H-Bond Acidity (Titration): Measure the chemical shift of the OH proton (

    
    ) in 
    
    
    
    . Titrate with DMSO-d6. A larger downfield shift (
    
    
    ) indicates a stronger H-bond donor, characteristic of the inductively activated trans-isomer.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. Link

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312-322. Link

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry, 6, 38. Link

The Strategic Incorporation of trans-2-Fluorocyclobutan-1-ol as a Bioisostere for Hydroxyl Groups: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of drug design, the hydroxyl group is a frequent partner, capable of forming key hydrogen bonds with biological targets. However, its metabolic liabilities and potential for undesirable pharmacokinetic properties often necessitate its replacement. This guide provides an in-depth technical analysis of trans-2-Fluorocyclobutan-1-ol as a promising bioisosteric replacement for the hydroxyl moiety, offering a nuanced balance of steric bulk, electronics, and metabolic stability. We will explore its physicochemical properties and compare its performance with other common hydroxyl bioisosteres, supported by experimental data and detailed protocols for evaluation.

The Rationale for Bioisosteric Replacement of Hydroxyl Groups

The hydroxyl group, while a powerful tool for achieving target affinity through hydrogen bonding, can be a double-edged sword in drug development.[1] It is often a primary site for phase II metabolism, leading to rapid clearance and poor bioavailability. Furthermore, its high polarity can hinder passive diffusion across cell membranes. Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity but has improved physicochemical or pharmacokinetic properties, is a cornerstone of modern medicinal chemistry.[2][3]

Introducing trans-2-Fluorocyclobutan-1-ol: A Novel Hydroxyl Mimic

trans-2-Fluorocyclobutan-1-ol emerges as a compelling candidate for hydroxyl bioisosterism. The introduction of a fluorine atom, the most electronegative element, in close proximity to the hydroxyl group creates a unique electronic environment.[4] This strategic fluorination can modulate the acidity of the hydroxyl proton, influence hydrogen bonding capabilities, and sterically shield the hydroxyl group from metabolic enzymes.[5][6] The rigid cyclobutane scaffold also serves to lock in a specific conformation, which can be advantageous for optimizing ligand-receptor interactions.

Physicochemical Properties: A Comparative Overview

To objectively assess the utility of trans-2-Fluorocyclobutan-1-ol, it is essential to compare its key physicochemical properties against those of a simple secondary alcohol and other common hydroxyl bioisosteres.

BioisostereRepresentative StructureKey Physicochemical Properties
Secondary Alcohol IsopropanolpKa: ~17, LogP: ~0.3. Acts as both a hydrogen bond donor and acceptor. Often a site of oxidation and glucuronidation.
trans-2-Fluorocyclobutan-1-ol pKa: Expected to be lower than a simple alcohol due to the electron-withdrawing fluorine. LogP: Likely higher than a simple alcohol, offering a way to modulate lipophilicity. The fluorine may act as a weak hydrogen bond acceptor. The cyclobutane ring introduces conformational rigidity.
Trifluoromethyl Carbinol 1,1,1-Trifluoro-2-propanolpKa: ~12.4. Significantly more acidic than a simple alcohol. The trifluoromethyl group is a strong electron-withdrawing group and can impact lipophilicity.[4]
Oxetane 3-OxetanolCan act as a hydrogen bond acceptor. The oxetane ring is more polar than a cyclobutane ring and can improve aqueous solubility.

Table 1: Comparative Physicochemical Properties of Hydroxyl Bioisosteres. This table provides a qualitative comparison of key properties. The actual values are highly dependent on the specific molecular context.

Experimental Evaluation of Bioisostere Efficacy

The true measure of a bioisostere's success lies in its performance in relevant biological assays. Here, we outline the protocols for three critical experiments used to evaluate and compare the efficacy of hydroxyl bioisosteres in a drug discovery setting.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a fundamental tool for assessing the susceptibility of a compound to phase I metabolism, primarily by cytochrome P450 enzymes.[7][8][9] Increased metabolic stability is a common goal of bioisosteric replacement.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare test compound stock solution (e.g., 10 mM in DMSO) mix Combine compound, microsomes, and buffer in a 96-well plate prep_compound->mix prep_microsomes Thaw and dilute liver microsomes (e.g., human, rat) prep_microsomes->mix prep_nadph Prepare NADPH regenerating system preincubate Pre-incubate at 37°C for 5 min mix->preincubate start_reaction Initiate reaction by adding NADPH regenerating system preincubate->start_reaction incubate Incubate at 37°C with shaking start_reaction->incubate timepoints At various time points (e.g., 0, 5, 15, 30, 60 min) incubate->timepoints quench Quench reaction with ice-cold acetonitrile containing an internal standard timepoints->quench centrifuge Centrifuge to pellet protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS to quantify remaining parent compound centrifuge->analyze calculate Calculate half-life (t½) and intrinsic clearance (CLint) analyze->calculate G cluster_prep Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for ~21 days to form a differentiated monolayer seed->culture check_integrity Verify monolayer integrity (TEER measurement) culture->check_integrity prepare_solutions Prepare dosing solution of test compound and control compounds check_integrity->prepare_solutions add_compound Add compound to the apical (A) or basolateral (B) side prepare_solutions->add_compound incubate Incubate at 37°C with gentle shaking add_compound->incubate sample Take samples from the receiver compartment at specified time points incubate->sample quantify Quantify compound concentration in samples by LC-MS/MS sample->quantify calculate_papp Calculate apparent permeability coefficient (Papp) quantify->calculate_papp calculate_er Determine efflux ratio (ER) if bidirectional transport was measured calculate_papp->calculate_er

Figure 2: Workflow for a Caco-2 permeability assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto the semipermeable membrane of Transwell inserts in a multi-well plate.

    • Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

    • Before the assay, measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. [10]

  • Permeability Assay:

    • Prepare a dosing solution of the test compound (e.g., 10 µM) in a suitable transport buffer (e.g., Hank's Balanced Salt Solution, pH 7.4).

    • To measure apical-to-basolateral (A-to-B) permeability, add the dosing solution to the apical compartment and fresh buffer to the basolateral compartment.

    • To measure basolateral-to-apical (B-to-A) permeability (to assess active efflux), add the dosing solution to the basolateral compartment and fresh buffer to the apical compartment.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Analysis:

    • At the end of the incubation, collect samples from the receiver compartment.

    • Quantify the concentration of the test compound in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. [11] * If bidirectional transport was measured, calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER greater than 2 suggests the compound is a substrate for active efflux transporters. [11]

IC50 Determination for Target Binding Affinity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function, such as an enzymatic reaction. [12][13]This assay is crucial for determining if the bioisosteric replacement has maintained or improved the compound's affinity for its intended target.

Logical Relationship for IC50 Determination:

cluster_setup Assay Setup Enzyme Enzyme Reaction Enzymatic Reaction Enzyme->Reaction Substrate Substrate Substrate->Reaction Inhibitor Inhibitor (Test Compound) Inhibitor->Reaction Inhibits Product Product Formation Reaction->Product Measurement Measure Reaction Rate Product->Measurement DoseResponse Dose-Response Curve Measurement->DoseResponse IC50 Calculate IC50 DoseResponse->IC50

Figure 3: Logical flow for determining the IC50 of an enzyme inhibitor.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a series of dilutions of the test compound (inhibitor) covering a wide concentration range.

    • Prepare solutions of the target enzyme and its substrate at concentrations appropriate for the specific assay.

  • Assay Execution:

    • In a microplate, combine the enzyme, substrate, and varying concentrations of the inhibitor. Include control wells with no inhibitor (100% activity) and no enzyme (background).

    • Initiate the reaction (e.g., by adding the substrate or a cofactor).

    • Incubate the plate under controlled conditions (e.g., temperature and time).

    • Stop the reaction and measure the amount of product formed or substrate consumed using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data by setting the average of the no-inhibitor controls to 100% activity and the no-enzyme controls to 0% activity.

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis. The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition of enzyme activity. [12]

Conclusion: A Strategic Tool for Drug Optimization

trans-2-Fluorocyclobutan-1-ol represents a sophisticated and valuable tool in the medicinal chemist's armamentarium for hydroxyl bioisosteric replacement. Its unique combination of electronic modulation, steric influence, and conformational rigidity offers a compelling strategy to overcome the metabolic and pharmacokinetic challenges often associated with hydroxyl-containing compounds. While the ultimate success of this bioisostere is context-dependent, the experimental frameworks provided in this guide offer a robust approach to its evaluation and comparison with other alternatives. By systematically assessing its impact on metabolic stability, permeability, and target affinity, researchers can make data-driven decisions to advance the development of safer and more effective medicines.

References

Sources

A Senior Application Scientist's Guide to Validating the Stereochemistry of 2-Fluorocyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stereochemistry in Fluorinated Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine has become a cornerstone for enhancing the pharmacological profiles of therapeutic candidates.[1][2] Fluorine's unique electronic properties can significantly modulate a molecule's metabolic stability, binding affinity, and lipophilicity.[1] Among the privileged fluorinated motifs, 2-fluorocyclobutanol derivatives are emerging as valuable building blocks.[2][3] The rigid cyclobutane ring provides a defined three-dimensional structure, while the fluorine and hydroxyl groups offer key interaction points with biological targets.

However, the synthesis of these derivatives often yields a mixture of stereoisomers.[3] The precise spatial arrangement of the fluorine and hydroxyl substituents (i.e., their stereochemistry) can dramatically alter the molecule's interaction with chiral biological systems like enzymes and receptors.[4][5] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even elicit off-target toxicity.[4][6] Therefore, the unambiguous validation of stereochemistry is not merely a matter of analytical rigor but a fundamental necessity for the development of safe and effective pharmaceuticals.[7][8]

This guide provides an in-depth comparison of the primary analytical techniques for validating the stereochemistry of 2-fluorocyclobutanol derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to empower researchers in making informed decisions for their drug development programs.

The Challenge: Differentiating Diastereomers and Enantiomers

The validation of 2-fluorocyclobutanol stereochemistry presents a two-fold challenge:

  • Relative Stereochemistry: Determining the cis or trans relationship between the fluorine and hydroxyl groups. These are diastereomers with distinct physical properties.

  • Absolute Stereochemistry: Assigning the (R) or (S) configuration at each chiral center. This distinguishes between enantiomers, which are non-superimposable mirror images with identical physical properties in an achiral environment.

This guide will compare three orthogonal and powerful techniques to address these challenges: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the 3D Environment

NMR spectroscopy is arguably the most powerful tool for determining the relative stereochemistry of 2-fluorocyclobutanol derivatives in solution. By analyzing the chemical shifts and coupling constants of ¹H and ¹⁹F nuclei, we can deduce the spatial relationships between atoms.

Causality Behind the NMR Approach

The puckered nature of the cyclobutane ring leads to distinct axial and equatorial positions for substituents.[9][10] The through-bond (J-coupling) and through-space (Nuclear Overhauser Effect - NOE) interactions between nuclei are highly dependent on their relative orientation.[11][12] For 2-fluorocyclobutanol, the key is to leverage the unique properties of the ¹⁹F nucleus.[13][14] With 100% natural abundance and high sensitivity, ¹⁹F NMR provides a wide chemical shift dispersion, making it an excellent probe for subtle stereochemical differences.[15][16][17]

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Dissolve ~5-10 mg of 2-fluorocyclobutanol derivative in 0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) Acquire_1H 1D ¹H NMR Sample->Acquire_1H Acquire_19F 1D ¹⁹F NMR (proton-coupled and decoupled) Sample->Acquire_19F Acquire_COSY 2D ¹H-¹H COSY Acquire_1H->Acquire_COSY Acquire_NOESY 2D ¹H-¹H NOESY/ROESY Acquire_1H->Acquire_NOESY Analyze_J Analyze J-couplings (³JHF, ³JHH) Acquire_19F->Analyze_J Acquire_COSY->Analyze_J Analyze_NOE Analyze NOE correlations Acquire_NOESY->Analyze_NOE Determine_Relative Determine Relative Stereochemistry (cis/trans) Analyze_J->Determine_Relative Analyze_NOE->Determine_Relative XRay_Workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_refinement Structure Solution & Refinement Grow_Crystal Grow a single, high-quality crystal of the enantiomerically pure derivative Mount_Crystal Mount the crystal on a diffractometer Grow_Crystal->Mount_Crystal Collect_Data Collect diffraction data, ensuring sufficient anomalous signal (e.g., using Cu Kα radiation) Mount_Crystal->Collect_Data Solve_Structure Solve the crystal structure Collect_Data->Solve_Structure Refine_Structure Refine the structural model Solve_Structure->Refine_Structure Determine_Absolute Determine absolute configuration (e.g., using Flack parameter) Refine_Structure->Determine_Absolute HPLC_Workflow cluster_method Method Development cluster_analysis Sample Analysis cluster_quant Quantification Screen_Columns Screen various chiral stationary phases (CSPs) Optimize_MP Optimize mobile phase (e.g., hexane/isopropanol) Screen_Columns->Optimize_MP Inject_Racemate Inject racemic standard to confirm separation Optimize_MP->Inject_Racemate Inject_Sample Inject enantiomerically enriched sample Inject_Racemate->Inject_Sample Integrate_Peaks Integrate peak areas Inject_Sample->Integrate_Peaks Calculate_ee Calculate enantiomeric excess (ee) Integrate_Peaks->Calculate_ee

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of trans-2-Fluorocyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling trans-2-Fluorocyclobutan-1-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally similar molecules, including cyclobutanol and other fluorinated alcohols, to ensure a robust margin of safety in all laboratory operations.

Immediate Safety Concerns & Initial Hazard Assessment

Core Principles for Handling:

  • Treat as Hazardous: Until comprehensive toxicological data is available, handle trans-2-Fluorocyclobutan-1-ol with the same precautions as a known hazardous substance.

  • Minimize Exposure: All handling procedures should be designed to minimize the risk of inhalation, ingestion, and skin contact.

  • Controlled Environment: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling trans-2-Fluorocyclobutan-1-ol. The following table outlines the recommended PPE based on the potential hazards.

Protection Type Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting EN166 or equivalent standards. A face shield is recommended for splash hazards.Protects eyes and face from splashes and potential vapors. Contact lenses should be avoided as they can absorb and concentrate irritants[1].
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact. The exact breakthrough time for gloves should be obtained from the manufacturer, as the resistance can vary[1]. Always inspect gloves for tears or punctures before use.
Body Protection Flame-retardant lab coat or coveralls.Protects skin and personal clothing from splashes and potential fire hazards.
Respiratory Protection Typically not required with adequate engineering controls (i.e., fume hood). If ventilation is insufficient, a NIOSH-approved respirator with organic vapor cartridges should be used.Protects against the inhalation of potentially harmful vapors.
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills.
PPE Selection and Donning/Doffing Workflow

The following diagram illustrates the logical flow for selecting and using PPE when handling trans-2-Fluorocyclobutan-1-ol.

PPE_Workflow PPE Selection and Usage Workflow for trans-2-Fluorocyclobutan-1-ol cluster_prep Preparation Phase cluster_selection PPE Selection Phase cluster_procedure Operational Phase cluster_disposal Post-Operation start Start: New Experiment with trans-2-Fluorocyclobutan-1-ol risk_assessment Conduct Risk Assessment (Based on similar compounds) start->risk_assessment identify_hazards Identify Potential Hazards: - Flammability - Skin/Eye Irritation - Inhalation Toxicity risk_assessment->identify_hazards select_eye Select Eye Protection: Chemical Splash Goggles (EN166) identify_hazards->select_eye select_gloves Select Hand Protection: Chemical-Resistant Gloves (Nitrile/Neoprene) identify_hazards->select_gloves select_body Select Body Protection: Flame-Retardant Lab Coat identify_hazards->select_body select_respiratory Assess Ventilation: Is Fume Hood Available and Certified? identify_hazards->select_respiratory don_ppe Don PPE in Correct Order: 1. Lab Coat 2. Respirator (if needed) 3. Goggles/Face Shield 4. Gloves select_eye->don_ppe select_gloves->don_ppe select_body->don_ppe use_respirator Use NIOSH-Approved Respirator (Organic Vapor Cartridges) select_respiratory->use_respirator No no_respirator No Respirator Needed select_respiratory->no_respirator Yes use_respirator->don_ppe no_respirator->don_ppe handle_chemical Handle trans-2-Fluorocyclobutan-1-ol in Fume Hood don_ppe->handle_chemical doff_ppe Doff PPE in Correct Order: 1. Gloves 2. Goggles/Face Shield 3. Lab Coat 4. Respirator (if needed) handle_chemical->doff_ppe dispose_ppe Dispose of Single-Use PPE in Designated Waste Container doff_ppe->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands end End of Procedure wash_hands->end

Caption: A flowchart detailing the process from risk assessment to post-handling procedures for trans-2-Fluorocyclobutan-1-ol.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing risks.

  • Preparation:

    • Ensure a calibrated fire extinguisher (e.g., dry sand, dry chemical, or alcohol-resistant foam) is accessible.

    • Verify that safety showers and eyewash stations are unobstructed and functional[2].

    • Prepare all necessary equipment and reagents before handling the compound.

    • Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge[2][3].

  • Handling:

    • Conduct all manipulations of trans-2-Fluorocyclobutan-1-ol within a certified chemical fume hood.

    • Avoid contact with skin and eyes[2]. Do not breathe mist, vapors, or spray[2].

    • Keep containers securely sealed when not in use[1].

    • Avoid contact with incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides[2].

  • Storage:

    • Store in original, tightly closed containers in a dry, cool, and well-ventilated area[2][3].

    • Store in a designated flammables area, away from heat, sparks, open flames, and other ignition sources[2][3].

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[3].
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, seek medical advice[3].
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[3].
Ingestion Clean mouth with water. Do NOT induce vomiting. Seek immediate medical attention[3].
Spill Evacuate the area. Wear appropriate PPE. Contain and absorb the spillage with an inert, non-combustible material (e.g., sand, earth). Place in a suitable, labeled container for disposal. Clean the contaminated area thoroughly[4].

Disposal Plan

All waste containing trans-2-Fluorocyclobutan-1-ol must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical; do not use glass containers if there is a risk of reaction[5].

  • Disposal: Dispose of the waste through a licensed waste disposal contractor in accordance with local, state, and federal regulations[3][4]. Do not empty into drains[4].

  • Empty Containers: Empty containers may retain product residues and should be handled as hazardous waste until they have been thoroughly cleaned or rinsed[4].

Conclusion

The safe handling of trans-2-Fluorocyclobutan-1-ol requires a proactive and informed approach to safety. By understanding the potential hazards and adhering to the detailed protocols outlined in this guide, researchers can confidently and safely advance their scientific endeavors. Always prioritize a thorough risk assessment before beginning any new procedure.

References

  • Apollo Scientific. (2023, July 10). Cyclobutanol Safety Data Sheet.
  • Benchchem. (2025). Personal protective equipment for handling 3-Vinylcyclobutanol.
  • Fisher Scientific. (2025, December 19). Cyclobutanol Safety Data Sheet.
  • Fisher Scientific. (2025, December 21). 2-Fluorotoluene Safety Data Sheet.
  • Cloudinary. (2015, May 28). High Performance Fluorinated Solvent Safety Data Sheet.
  • Yale Environmental Health & Safety. Management of Hazardous Waste Procedure.
  • University of Alabama at Birmingham. Safe Handling, Storage and Disposal of Hydrofluoric Acid.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.